molecular formula C12H20O3 B3146652 12-oxo-9Z-dodecenoic acid CAS No. 60485-39-4

12-oxo-9Z-dodecenoic acid

Cat. No.: B3146652
CAS No.: 60485-39-4
M. Wt: 212.28 g/mol
InChI Key: KIHXTOVLSZRTHJ-ALCCZGGFSA-N
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Description

12-oxo-cis-dodec-9-enoic acid is a C12, omega-oxo fatty acid with a double bond at position 9;  found in soybean, a metabolite of both linolenic and linoleic acids. It is an oxo fatty acid and an aldehyde. It is functionally related to a cis-9-dodecenoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-12-oxododec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,11H,1-4,6,8-10H2,(H,14,15)/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHXTOVLSZRTHJ-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CCC=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC/C=C\CC=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001344243
Record name 12-Oxo-9Z-dodecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60485-39-4
Record name 12-Oxo-9Z-dodecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Natural Sources & Biocatalytic Production of 12-oxo-9Z-dodecenoic Acid

[1][2]

Part 1: Executive Summary & Chemical Identity

12-oxo-9Z-dodecenoic acid (often chemically conflated with its stable isomer, Traumatin ) is a C12

For drug development professionals, this compound represents a unique scaffold: a bioactive aldehyde-acid with proven antimicrobial properties (e.g., against Phytophthora parasitica) and structural homology to mammalian prostaglandins.

Critical Stability Warning: The 9Z-isomer is thermodynamically unstable. In aqueous solution and at room temperature, it rapidly isomerizes to the 10E-isomer (Traumatin) .

  • 9Z-form: The nascent, biologically active enzymatic product.

  • 10E-form: The stable, crystalline "Traumatic Acid" historically isolated from plants.

Researchers targeting the specific 9Z pharmacophore must utilize biocatalytic cascades or cryogenic extraction protocols, as standard phytochemical isolation yields the 10E isomer.

Part 2: Biosynthetic Origin (The LOX/HPL Pathway)

The formation of this compound is the result of the Hydroperoxide Lyase (HPL) branch of the Lipoxygenase (LOX) pathway.[1][2][3] It is produced from C18 polyunsaturated fatty acids (PUFAs)—specifically Linoleic Acid (LA) and

Mechanism of Action[4]
  • Oxygenation: 13-Lipoxygenase (13-LOX) adds molecular oxygen to the C-13 position of the PUFA, creating a hydroperoxide intermediate (13-HPOD or 13-HPOT).

  • Cleavage: Hydroperoxide Lyase (HPL) cleaves the C12–C13 bond.[4]

  • Products:

    • Volatile Aldehyde: Hexanal (from LA) or (3Z)-Hexenal (from ALA).

    • Non-Volatile Oxo-Acid: This compound (retained in both pathways).

Pathway Visualization

LOX_HPL_PathwaySubstrateLinoleic / Linolenic Acid(C18:2 / C18:3)Intermediate13-Hydroperoxide(13-HPOD / 13-HPOT)Substrate->Intermediate OxygenationLOXEnzyme: 13-Lipoxygenase(13-LOX)LOX->IntermediateProduct1This compound(Target Compound)Intermediate->Product1 Chain CleavageProduct2Volatile Aldehydes(Hexanal / 3Z-Hexenal)Intermediate->Product2HPLEnzyme: Hydroperoxide Lyase(HPL)HPL->Product1Traumatin12-oxo-10E-dodecenoic acid(Traumatin - Stable Isomer)Product1->Traumatin Spontaneous/CatalyzedIsomerization

Figure 1: The biosynthetic generation of this compound via the HPL pathway.[2][4][5]

Part 3: Natural Sources & Sourcing Strategy

While ubiquitous in plants, the compound is transient. High-yield sourcing requires selecting species with high HPL activity or using specific tissues.

Primary Plant Sources
Source SpeciesTissue TypeKey Characteristics
Runner Bean (Phaseolus vulgaris)Pods (Wounded)Historical source of "Traumatic Acid."[6] High endogenous LOX/HPL activity upon slicing.
Soybean (Glycine max)SeedlingsRich source of LOX-1 enzyme; often used as the biocatalyst source for semi-synthesis.
Cucumber (Cucumis sativus)HypocotylsHigh sensitivity to wound signaling; accumulates 12-oxo-acids rapidly.
Alfalfa (Medicago sativa)SeedlingsEnzyme preparations from alfalfa efficiently convert 13-HPOT to the 9Z isomer.
Safflower (Carthamus tinctorius)Oil (Substrate)Not a direct source of the acid, but the preferred substrate (high Linoleic Acid) for enzymatic production.
The "Capture vs. Convert" Dilemma
  • Direct Extraction: Yields <5% 9Z-isomer; >95% 10E-isomer (Traumatin).

  • Enzymatic Cascade (Recommended): Uses recombinant HPL (e.g., from Carica papaya) and Safflower oil to produce the 9Z-isomer in vitro with >90% purity, provided extraction is immediate.[1]

Part 4: Experimental Protocols

Protocol A: Biocatalytic Production (High Purity 9Z Isomer)

Objective: Synthesize and isolate this compound while minimizing isomerization. System: Recombinant Carica papaya HPL (HPL_CP) + Soybean LOX-1.[1][3]

Step-by-Step Workflow:

  • Substrate Preparation:

    • Emulsify 5 mM Linoleic Acid (or hydrolyzed Safflower Oil) in 50 mM phosphate buffer (pH 6.0) containing 0.1% Tween 20.

  • Oxygenation (LOX Reaction):

    • Add Soybean LOX-1 (approx. 10 kU/L).

    • Incubate at 4°C for 30 mins with constant bubbling of

      
      .
      
    • Checkpoint: Verify formation of 13-HPOD by UV absorbance at 234 nm (conjugated diene).

  • Cleavage (HPL Reaction):

    • Add purified HPL_CP (approx. 20 U/mL).[7]

    • Reaction Time: STRICTLY 10–60 seconds at 22°C.

    • Note: The 9Z concentration peaks at ~10s and decreases as isomerization begins.[1]

  • Quenching & Extraction:

    • Immediate Stop: Add ice-cold Methyl tert-butyl ether (MTBE) (1:1 v/v) to quench.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 4°C (3000 x g, 5 min) to separate phases.

  • Isolation:

    • Collect the upper organic phase (MTBE).

    • Evaporate solvent under vacuum at <10°C . Do not use rotary evaporation at elevated temperatures.

    • Resuspend residue in ethanol and store at -80°C.

Protocol B: Analytical Characterization (GC-MS)

Objective: Distinguish between 9Z and 10E isomers.

  • Derivatization: Methyl esterification (diazomethane or TMS-diazomethane) is required due to the carboxylic acid and aldehyde groups. Avoid acidic methanol/heat which catalyzes isomerization.

  • Column: HP-5MS or equivalent (30m x 0.25mm).

  • Temperature Program: 50°C (1 min)

    
     10°C/min 
    
    
    250°C.
  • Diagnostic Ions (m/z):

    • This compound: Distinctive molecular ion and fragmentation pattern showing cis geometry retention (often confirmed by lower retention time than 10E).

    • Traumatin (10E): Elutes later; thermodynamically stable peak.

Part 5: Bioactivity & Drug Development Relevance

Wound Healing & Tissue Regeneration

The 10E isomer (Traumatin) was named for its ability to induce cell division (traumatropism) in plant tissue. The 9Z precursor is believed to be the potent, short-lived signal initiator.

  • Mechanism: Activates specific kinase pathways analogous to prostaglandin signaling in mammals.

  • Application: Topical wound healing agents; cosmetic skin repair formulations.

Antimicrobial Activity[7]
  • Target: Oomycetes (e.g., Phytophthora parasitica).[8]

  • Potency: 100 µM concentration shows significant inhibition of mycelial growth.

  • Mechanism: Disruption of membrane integrity or interference with lipid signaling in the pathogen.

Polymer Precursor (Nylon-12)

While not a drug target, the compound is a high-value intermediate for synthesizing 12-aminododecenoic acid , a monomer for Nylon-12. This drives availability of the compound from biotech suppliers.

References

  • Coenen, A., et al. (2022).[2][3][7] Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. National Institutes of Health (NIH). Link

  • Grechkin, A. N. (1998). The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles. Biotechnologie, Agronomie, Société et Environnement.[1] Link

  • Zimmerman, D. C., & Coudron, C. A. (1979). Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid. Plant Physiology. Link

  • Cayman Chemical. (2024). 12-oxo-9(Z)-Dodecenoic Acid Product Information & Safety Data. Link

  • PubChem. (2024). This compound: Compound Summary. National Library of Medicine. Link

A Technical Guide to the Hydroperoxide Lyase Pathway for 12-Oxo-9Z-dodecenoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroperoxide lyase (HPL) pathway is a critical branch of the broader lipoxygenase (LOX) pathway in plants, responsible for the generation of a diverse array of bioactive oxylipins. Among these, 12-oxo-9Z-dodecenoic acid (12-ODDA), a precursor to the wound hormone traumatic acid, has garnered significant interest for its roles in plant defense and its potential as a versatile precursor for polymer synthesis. This guide provides an in-depth exploration of the enzymatic cascade leading to 12-ODDA formation, focusing on the mechanistic intricacies of hydroperoxide lyase, practical methodologies for its study, and its broader physiological and industrial relevance.

Introduction: The Lipoxygenase Pathway and the Genesis of Oxylipins

The lipoxygenase (LOX) pathway is initiated in response to various biotic and abiotic stressors, leading to the oxygenation of polyunsaturated fatty acids (PUFAs) like linoleic and linolenic acid.[1][2] The primary products of LOX are fatty acid hydroperoxides, which serve as substrates for a suite of enzymes, including hydroperoxide lyase (HPL).[3][4] HPLs are cytochrome P450 enzymes (CYP74 family) that catalyze the cleavage of these hydroperoxides into smaller aldehyde and oxo-acid fragments.[4] This pathway is responsible for the production of "green leaf volatiles" (GLVs), which contribute to the characteristic scent of freshly cut grass and play roles in plant defense and signaling.[5]

The synthesis of this compound specifically originates from the action of 13-lipoxygenase (13-LOX) on linoleic or linolenic acid, forming 13-hydroperoxyoctadecadienoic acid (13-HPODE) or 13-hydroperoxyoctadecatrienoic acid (13-HPOT), respectively.[1][6] Subsequently, a 13-hydroperoxide lyase (13-HPL) cleaves these substrates to yield a C6-aldehyde (hexanal or hexenal) and the C12-oxo-acid, 12-ODDA.[1][3][6]

The Core Enzymology: Hydroperoxide Lyase (HPL)

Mechanism of Action

Hydroperoxide lyases catalyze the heterolytic cleavage of the carbon-carbon bond adjacent to the hydroperoxide group.[7] The reaction proceeds through the formation of a hemiacetal intermediate, which then decomposes to yield the final aldehyde and oxo-acid products.[4] The enzyme contains a heme prosthetic group that is essential for its catalytic activity.[3][8]

Substrate Specificity

HPLs exhibit specificity for the position of the hydroperoxide group on the fatty acid chain. 13-HPLs, as their name suggests, specifically act on 13-hydroperoxides, leading to the formation of 12-ODDA.[1][9] In contrast, 9-HPLs cleave 9-hydroperoxides to produce different sets of aldehydes and oxo-acids.[1][10] The regioselectivity of the initial lipoxygenase enzyme is therefore a critical determinant of the final oxylipin profile.[1]

Factors Influencing HPL Activity

Several factors can influence the activity and stability of HPL, which is notoriously unstable.[1][8] These include:

  • pH: Most plant HPLs have a slightly acidic to neutral pH optimum.[5][6]

  • Temperature: Optimal temperatures vary between species.

  • Detergents: As a membrane-associated enzyme, HPL often requires detergents for solubilization and maximal in vitro activity.[10]

  • Additives: Certain chemical additives, such as glycine, have been shown to enhance the thermal stability and catalytic efficiency of HPL.[11]

Physiological Significance of this compound

12-ODDA and its derivatives play multifaceted roles in plant biology:

  • Wound Healing: 12-ODDA is a precursor to traumatic acid (12-oxo-10E-dodecenoic acid), a potent plant wound hormone that stimulates cell division and tissue regeneration at injury sites.[3][5][12] The isomerization from the 9Z to the 10E form can occur non-enzymatically.[5]

  • Plant Defense: As an oxylipin, 12-ODDA is involved in plant defense responses against pathogens and herbivores.[5][13] It has been shown to exhibit activity against the plant pathogenic oomycete Phytophthora parasitica.[13]

  • Signaling Molecule: There is growing evidence that 12-ODDA and its downstream product, 12-oxo-phytodienoic acid (OPDA), can act as signaling molecules, regulating gene expression independently of the well-known jasmonic acid pathway.[14][15][16]

Industrial Relevance and Applications

The bifunctional nature of 12-ODDA, possessing both a carboxylic acid and an aldehyde group, makes it an attractive bio-based precursor for the synthesis of polymers.[5][17] It can be derivatized to produce dicarboxylic acids, ω-amino acids, or ω-hydroxy acids, which are valuable monomers for various polymer applications.[17] Enzymatic cascade reactions, utilizing lipases, lipoxygenases, and hydroperoxide lyases, are being explored for the sustainable production of 12-ODDA from renewable sources like vegetable oils.[5][6][17]

Methodologies for Studying the HPL Pathway for 12-ODDA Synthesis

A robust understanding of the HPL pathway necessitates reliable experimental protocols for enzyme expression, activity assessment, and product analysis.

Recombinant Expression and Purification of Hydroperoxide Lyase

Given the instability and often low abundance of native HPL, recombinant expression in microbial hosts like Escherichia coli is a common strategy.[1][2][6]

Key Considerations for Expression:

  • Host Strain Selection: The choice of E. coli strain is critical, particularly concerning its heme biosynthesis capabilities, as HPL requires a heme cofactor for activity.[1][8]

  • Codon Optimization: Optimizing the gene sequence for the expression host can improve translation efficiency.

  • N-terminal Truncation: Removal of the hydrophobic N-terminal membrane anchor can sometimes enhance the solubility and activity of the recombinant enzyme.[5][6]

  • Culture Conditions: Optimization of induction parameters (e.g., inducer concentration, temperature, duration) is crucial for maximizing the yield of soluble, active enzyme.[2][18]

  • Heme Precursors: Supplementation of the culture media with heme precursors like δ-aminolevulinic acid (δ-ALA) and Fe(II) can significantly increase the specific activity of the expressed HPL.[8]

Purification Strategy:

Affinity chromatography, typically using a polyhistidine-tag (His-tag) fused to the recombinant protein, is an effective method for purifying HPL from the cell lysate.[17]

Experimental Workflows

Workflow for Recombinant HPL Production and 12-ODDA Synthesis:

HPL_Workflow cluster_expression Recombinant HPL Expression cluster_purification Enzyme Preparation cluster_synthesis 12-ODDA Synthesis cluster_analysis Analysis gene_synthesis Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation into E. coli Host cloning->transformation cultivation Cultivation & Induction transformation->cultivation cell_harvest Cell Harvest cultivation->cell_harvest lysis Cell Lysis cell_harvest->lysis centrifugation Centrifugation (Soluble Fraction) lysis->centrifugation purification Affinity Chromatography centrifugation->purification reaction Enzymatic Reaction (HPL + 13-HPODE) purification->reaction substrate_prep Prepare 13-HPODE Substrate substrate_prep->reaction extraction Product Extraction reaction->extraction gcms GC-MS or LC-MS/MS Analysis extraction->gcms quantification Quantification gcms->quantification

Caption: Workflow for recombinant HPL production and enzymatic synthesis of 12-ODDA.

Hydroperoxide Lyase Activity Assay

HPL activity can be determined by monitoring the depletion of the fatty acid hydroperoxide substrate or the formation of the aldehyde product.

Spectrophotometric Assay (Substrate Depletion): This method relies on the decrease in absorbance at 234 nm, which corresponds to the conjugated diene system of the hydroperoxide substrate.[18]

Step-by-Step Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5).[18]

  • Add the enzyme extract to the reaction mixture.

  • Initiate the reaction by adding the hydroperoxide substrate (e.g., 13-HPODE) to a final concentration of approximately 43 µM.[18]

  • Immediately monitor the decrease in absorbance at 234 nm using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of absorbance change, using the molar extinction coefficient for the hydroperoxide (ε = 25,000 M⁻¹cm⁻¹).[1]

Chromatographic Assay (Product Formation): This method involves quantifying the formation of the C6-aldehyde product (e.g., hexanal) by gas chromatography (GC).[1]

Step-by-Step Protocol:

  • Perform the enzymatic reaction in a sealed vial.

  • Stop the reaction by adding acid (e.g., acetic acid).[1]

  • Extract the volatile products with an organic solvent (e.g., ethyl acetate) containing an internal standard (e.g., octanol).[1]

  • Analyze the organic phase by GC, typically with a flame ionization detector (FID) or mass spectrometer (MS).

  • Quantify the aldehyde product based on a standard curve.

Extraction and Analysis of this compound

The analysis of oxylipins like 12-ODDA typically involves liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.[19][20]

Extraction Protocol:

  • Acidify the reaction mixture to protonate the carboxylic acid group of 12-ODDA.

  • Extract the lipids with a water-immiscible organic solvent such as ethyl acetate or a mixture of hexane and isopropanol.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for analysis.

Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the carboxylic acid and aldehyde groups (e.g., silylation) to increase volatility. GC-MS provides excellent separation and structural information from the fragmentation patterns.[5][19]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the analysis of oxylipins without the need for derivatization.[20][21][22] Reversed-phase chromatography is commonly used for separation.

Data Presentation:

ParameterValueReference
Enzyme N-terminally truncated Carica papaya HPL (HPLCP-N)[6]
Substrate 13S-Hydroperoxyoctadecadienoic acid (13S-HPODE)[6]
KM 140 ± 30 µM[5]
kcat 382 s⁻¹[5]
kcat/KM 2.73 x 10⁶ s⁻¹·M⁻¹[5][6]
Optimal pH Slightly acidic[5]
Product Yield (Optimized) 90% conversion of 1 mM 13S-HPODE in 10 seconds[5]

Biochemical Pathway and Isomerization

The enzymatic and subsequent non-enzymatic transformations in the synthesis of traumatic acid are outlined below.

HPL_Pathway Linoleic_Acid Linoleic Acid LOX 13-Lipoxygenase (13-LOX) Linoleic_Acid->LOX HPODE_13 13S-HPODE HPL 13-Hydroperoxide Lyase (13-HPL) HPODE_13->HPL Hexanal Hexanal ODDA_12 This compound Isomerization Non-enzymatic Isomerization ODDA_12->Isomerization Traumatic_Acid Traumatic Acid (12-oxo-10E-dodecenoic acid) LOX->HPODE_13 HPL->Hexanal HPL->ODDA_12 Isomerization->Traumatic_Acid

Caption: Biosynthetic pathway of this compound and its isomerization to traumatic acid.

Conclusion and Future Perspectives

The hydroperoxide lyase pathway for the synthesis of this compound represents a fascinating intersection of fundamental plant biochemistry and applied biotechnology. A thorough understanding of the enzymes involved, particularly the catalytic mechanism and stability of HPL, is paramount for harnessing this pathway for industrial applications. Future research will likely focus on the discovery and engineering of more robust HPL variants, the optimization of multi-enzyme cascade reactions for enhanced product yields, and further elucidation of the signaling roles of 12-ODDA and its derivatives in plant stress responses. These advancements hold the promise of developing novel, bio-based materials and strategies for enhancing crop resilience, underscoring the importance of continued investigation into this pivotal metabolic route.

References

  • Coenen, T., Garske, L., Eisen,S., Kallscheuer, N., & Leker, J. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. International Journal of Molecular Sciences, 23(15), 8560. [Link]

  • Coenen, T., Garske, L., Eisen, S., Kallscheuer, N., & Leker, J. (2023). Possible routes explaining 12-oxo-9(Z)-dodecenoic acid disappearance and 12-oxo-10(E)-dodecenoic acid (traumatin) formation. ResearchGate. [Link]

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  • Grechkin, A. N. (2002). Hydroperoxide lyase and divinyl ether synthase. Prostaglandins & other lipid mediators, 68-69, 457–470. [Link]

  • Los, A., Grgič, T., & Zavec, D. (2021). Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application. Catalysts, 11(10), 1201. [Link]

  • Gardner, H. W., Weisleder, D., & Plattner, R. D. (1991). Hydroperoxide Lyase and Other Hydroperoxide-Metabolizing Activity in Tissues of Soybean, Glycine max. Plant physiology, 97(3), 1059–1072. [Link]

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  • Zimmerman, D. C., & Coudron, C. A. (1979). Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid. Plant Physiology, 63(3), 536-541. [Link]

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  • JJ Medicine. (2017). Fatty Acid Synthesis Pathway: Overview, Enzymes and Regulation. YouTube. [Link]

  • Tsikas, D. (2017). Methods of the Analysis of Oxylipins in Biological Samples. International Journal of Molecular Sciences, 18(3), 595. [Link]

  • Dave, A., & Graham, I. A. (2012). The function of the oxylipin 12-oxophytodienoic acid (OPDA) in cell signaling, stress acclimation and development. Journal of Experimental Botany, 63(13), 4735-4746. [Link]

  • Burla, B., Arita, M., & Arita, M. (2018). Technical recommendations for analyzing oxylipins by liquid chromatography–mass spectrometry. ResearchGate. [Link]

Sources

biological activity of 12-oxo-9Z-dodecenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 12-oxo-9Z-dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is an omega-oxo fatty acid derived from the enzymatic oxidation of common polyunsaturated fatty acids, linoleic and α-linolenic acid.[1][2] While its role as a signaling molecule in plant wound healing and defense is well-established, its therapeutic potential in mammalian systems is an emerging area of significant interest.[2][3] This guide synthesizes the current understanding of this molecule, moving from its fundamental biochemistry to its proven biological activities and evidence-based hypotheses of its therapeutic utility. We will explore its mechanistic underpinnings in wound healing, inflammation, and oncology, providing field-proven experimental protocols and frameworks for future investigation. This document is intended to serve as a foundational resource for researchers aiming to unlock the full drug development potential of this intriguing plant-derived oxylipin.

Physicochemical Profile and Biosynthesis

A comprehensive understanding of a molecule's biological activity begins with its chemical identity and natural origins. This compound, also known as 9Z-traumatin, is a C12 fatty acid characterized by an aldehyde group at the omega (C12) end and a cis double bond at the C9 position.[1][4]

PropertyValueSource
Molecular Formula C12H20O3[2]
Molecular Weight 212.3 g/mol [2]
CAS Number 60485-39-4[2]
Synonyms (9Z)-12-oxo-9-dodecenoic acid, 12-keto-9Z-Dodecenoic Acid[2]
InChI Key KIHXTOVLSZRTHJ-ALCCZGGFSA-N[2]
Solubility Soluble in Acetonitrile[2]
The Lipoxygenase (LOX) Biosynthetic Pathway

In nature, this compound is not a primary fatty acid but a downstream metabolite of the lipoxygenase (LOX) pathway, which processes polyunsaturated fatty acids (PUFAs).[2] The synthesis is a two-step enzymatic cascade predominantly studied in plants.

  • Lipoxygenase (LOX) Action : The pathway begins with a PUFA, such as linoleic acid. The enzyme lipoxygenase-1 (LOX-1) catalyzes the stereo-specific insertion of molecular oxygen to form a 13S-hydroperoxy-9Z,11E-octadecadienoic acid (13S-HPODE) intermediate.[2][5]

  • Hydroperoxide Lyase (HPL) Cleavage : The unstable hydroperoxide intermediate is then cleaved by the enzyme hydroperoxide lyase (HPL). This cleavage event yields two fragments: the volatile C6 aldehyde hexanal (responsible for the "green note" aroma of cut grass) and the C12 omega-oxo acid, this compound.[5][6]

This pathway is a cornerstone of plant defense and response to physical damage.

G cluster_0 The Lipoxygenase (LOX) Pathway PUFA Linoleic Acid (Polyunsaturated Fatty Acid) LOX Lipoxygenase-1 (LOX-1) + O2 PUFA->LOX HPODE 13S-HPODE (Hydroperoxide Intermediate) LOX->HPODE HPL Hydroperoxide Lyase (HPL) HPODE->HPL Hexanal Hexanal (C6 Aldehyde) HPL->Hexanal Cleavage Products Target This compound (C12 Oxo-Acid) HPL->Target

Caption: Biosynthesis of this compound via the LOX pathway.

Protocol: Enzymatic Cascade Synthesis

The causality behind this protocol is to mimic the natural plant pathway in a controlled, one-pot reaction to achieve high-yield synthesis from a readily available substrate like safflower oil (rich in linoleic acid).

Objective: To synthesize this compound from linoleic acid.

Materials:

  • Soybean Lipoxygenase-1 (LOX-1)

  • Recombinant Papaya Hydroperoxide Lyase (HPL)

  • Linoleic Acid (substrate)

  • Borate Buffer (pH 9.0)

  • Sodium Borohydride (for reduction/stabilization for analysis)

  • Ethyl acetate (for extraction)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Methodology:

  • Substrate Preparation: Prepare a 100 mM solution of linoleic acid in ethanol.

  • Reaction Setup: In a reaction vessel, add 50 mM borate buffer (pH 9.0). The alkaline pH is optimal for LOX-1 activity.

  • Initiation: Add linoleic acid solution to the buffer to a final concentration of 1-5 mM.

  • Enzyme Cascade:

    • Add LOX-1 to the reaction mixture. Allow the reaction to proceed for 30 minutes at room temperature with gentle stirring to produce 13S-HPODE.

    • Subsequently, add HPL to the mixture. The HPL will immediately begin cleaving the newly formed 13S-HPODE.[5][7]

  • Reaction Monitoring & Termination: The reaction is rapid, with peak this compound concentration often observed within seconds to minutes.[6] To terminate and prepare for analysis, add a small amount of sodium borohydride to reduce the aldehyde group, preventing side reactions and improving stability for GC-MS analysis.

  • Extraction: Acidify the mixture slightly with HCl and extract the lipids using ethyl acetate.

  • Analysis: Silylate the extracted and reduced product and analyze using GC-MS to confirm the presence and quantify the yield of the 12-hydroxy-9Z-dodecenoic acid derivative.[6]

Established Biological Role in Plant Systems

In plants, this compound is a critical signaling molecule involved in the response to mechanical damage and pathogen attack.

  • Wound Hormone Precursor: It is the direct precursor to 12-oxo-10(E)-dodecenoic acid (traumatic acid) via isomerization.[6][8] Traumatic acid is a potent plant hormone that stimulates cell division (periderm formation) at the wound site to create a protective callus, effectively healing the plant tissue.[9]

  • Independent Signaling Pathway: Studies in Arabidopsis have shown that this molecule can induce a specific set of stress-response and defense-related genes independently of the well-known jasmonic acid (JA) signaling pathway.[3] This indicates that plants have evolved distinct, parallel pathways to respond to different types of stress, with this compound being a key player in one such pathway.

  • Antimicrobial Activity: It has demonstrated direct antimicrobial activity. For instance, at a concentration of 100 µM, it is effective against the plant pathogenic oomycete Phytophthora parasitica, supporting its role in pathogen defense.[2]

Therapeutic Potential in Mammalian Systems

While direct evidence for this compound in mammalian systems is sparse, a strong rationale for its therapeutic potential can be built upon the well-documented activities of structurally similar oxylipins.

Wound Healing

Field-Proven Insight: The structural and functional relationship between this compound and its isomer, the plant wound hormone traumatic acid, provides a strong logical basis for its potential in mammalian wound healing.[8][9] Furthermore, another LOX-pathway metabolite, 12-hydroxyheptadecatrienoic acid (12-HHT), has been shown to accelerate epidermal wound healing by promoting keratinocyte migration via the BLT2 receptor.[10]

Hypothesized Mechanism: It is proposed that this compound, possibly through a receptor-mediated mechanism analogous to 12-HHT, stimulates keratinocyte migration and re-epithelialization, which are critical steps in closing a wound.[10] This effect could be mediated by the induction of growth factors and matrix metalloproteinases (MMPs) necessary for cell movement and tissue remodeling.

G cluster_1 In-Vitro Wound Healing Assay Workflow A 1. Culture Keratinocytes to Confluence B 2. Create Scratch 'Wound' with Pipette Tip A->B C 3. Treat with Vehicle Control or this compound B->C D 4. Image at T=0 hr C->D E 5. Incubate for 12-24 hr D->E F 6. Image at T=final E->F G 7. Quantify Wound Closure Area (ImageJ or similar) F->G H Compare % Closure vs. Control G->H

Caption: Workflow for a keratinocyte scratch (wound healing) assay.

Anti-Inflammatory Activity

Field-Proven Insight: Many oxidized metabolites of linoleic acid exhibit potent anti-inflammatory effects. For example, 13-Oxooctadeca-9,11-dienoic acid (13-KODE) and 10-oxo-trans-11-octadecenoic acid (KetoC) significantly suppress the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[11][12][13]

Hypothesized Mechanism: The primary mechanism for related compounds involves the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways.[11][14] It is hypothesized that this compound will similarly prevent the nuclear translocation of NF-κB (p65 subunit) and inhibit the phosphorylation of key MAPK proteins (JNK, ERK), thereby downregulating the expression of iNOS, COX-2, and pro-inflammatory cytokines.[14]

G cluster_2 Proposed Anti-inflammatory Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway (p65 translocation) TLR4->NFkB Molecule 12-oxo-9Z- dodecenoic acid Molecule->MAPK Inhibition Molecule->NFkB Inhibition Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Inflammation Inflammatory Response Genes->Inflammation

Caption: Proposed inhibition of NF-κB and MAPK pathways.

Anticancer Properties

Field-Proven Insight: The therapeutic potential of oxo-fatty acids in oncology is a promising field. 9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) induces apoptosis in human ovarian cancer cells through the mitochondrial pathway, involving cytochrome c release and caspase activation.[15] Furthermore, 13-Oxo-ODE has been shown to attenuate breast cancer stemness by down-regulating the key oncogene c-Myc.[16] Molecular docking studies also suggest that related C18 fatty acids can interact with and inhibit caspase-3, a key executioner of apoptosis.[17]

Hypothesized Mechanism: this compound is predicted to exert cytotoxic effects on cancer cells by inducing apoptosis. This is likely mediated via the intrinsic mitochondrial pathway, characterized by a decrease in the mitochondrial membrane potential, upregulation of pro-apoptotic proteins (Bax), downregulation of anti-apoptotic proteins (Bcl-2), and subsequent activation of caspase-3/7.[15]

Protocol: Caspase-3/7 Activity Assay

Objective: To determine if this compound induces apoptosis via caspase activation in a cancer cell line (e.g., A549 lung adenocarcinoma).

Causality: This protocol directly measures the activity of the key executioner caspases (3 and 7). An increase in their activity is a hallmark of apoptosis and provides strong, quantifiable evidence of this specific cell death mechanism, validating the hypothesis derived from related compounds.

Materials:

  • A549 human lung carcinoma cells

  • RPMI-1640 medium, FBS, Penicillin-Streptomycin

  • This compound

  • Luminescent Caspase-Glo® 3/7 Assay kit

  • White-walled 96-well plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed A549 cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a vehicle control. Include a positive control like staurosporine. Incubate for 24 hours.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This reagent contains a proluminescent caspase-3/7 substrate.

  • Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. The reagent lyses the cells and allows the active caspase-3/7 to cleave the substrate, generating a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. A dose-dependent increase in luminescence indicates the activation of apoptosis via the caspase-3/7 pathway.

Summary and Future Directions

This compound stands at an exciting intersection of plant biology and mammalian pharmacology. Its established roles in plant defense provide a strong foundation for exploring its therapeutic potential.

Biological ActivityProposed Mechanism of ActionKey Cellular Events
Wound Healing Stimulation of keratinocyte migration and proliferationRe-epithelialization, induction of MMPs
Anti-inflammatory Inhibition of NF-κB and MAPK signaling pathwaysDecreased NO, TNF-α, IL-6 production
Anticancer Induction of intrinsic apoptosis pathwayMitochondrial depolarization, Caspase-3/7 activation

Future Directions:

  • In-Vivo Validation: The promising in-vitro hypotheses must be validated in animal models of wound healing, inflammatory disease (e.g., LPS-induced sepsis), and oncology.

  • Receptor Identification: Identifying the specific mammalian receptor(s) for this compound (potential candidates include G-protein coupled receptors like BLT2 or GPR120) is crucial for understanding its mechanism and for targeted drug design.[10][12]

  • Pharmacokinetics and Delivery: Studies on the stability, metabolism, and optimal delivery methods for this molecule are necessary for its translation into a viable therapeutic agent.

  • Synergistic Potential: Investigating its efficacy in combination with existing therapies for chronic wounds, inflammatory disorders, or cancer could reveal synergistic effects and new treatment paradigms.

References

  • Taki, N., Sasaki-Sekimoto, Y., Obayashi, T., et al. (2005). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Plant Physiology, 139(4), 1902–1913. Available from: [Link]

  • Okuno, T., Hori, M., Hatano, N., et al. (2017). 12-hydroxyheptadecatrienoic acid promotes epidermal wound healing by accelerating keratinocyte migration via the BLT2 receptor. Journal of Experimental Medicine, 214(7), 2149–2165. Available from: [Link]

  • Gardner, H. W., & Grove, M. J. (1998). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). ResearchGate. Available from: [Link]

  • PubChem. (n.d.). (9Z)-12-hydroxyoctadec-9-enoic acid. Retrieved February 7, 2026, from [Link]

  • Coenen, T., Holtmann, D., & Mangold, K. M. (2023). Synthesis of 12-aminododecenoic Acid by Coupling Transaminase to Oxylipin Pathway Enzymes. ResearchGate. Available from: [Link]

  • Coenen, T., Gamenara, K., Holtmann, D., & Mangold, K. M. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. Applied Biochemistry and Biotechnology, 194(11), 5369–5387. Available from: [Link]

  • Gallasch, B. A., & Spiteller, G. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). Lipids, 35(9), 953-960. Available from: [Link]

  • Coenen, T., Holtmann, D., & Mangold, K. M. (2023). Synthesis of 12-aminododecenoic Acid by Coupling Transaminase to Oxylipin Pathway Enzymes. Catalysts, 13(4), 701. Available from: [Link]

  • Matsubara, K., et al. (2015). 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells. Journal of Natural Medicines, 69(3), 421-428. Available from: [Link]

  • PlantFAdb. (n.d.). 9-Dodecenoic acid, (9Z)-. Retrieved February 7, 2026, from [Link]

  • Nguyen, T. T. T., et al. (2023). Anticancer property of marine coral-derived Streptomyces sp. SS162 against A549 lung adenocarcinoma cancer cells. Journal of Applied Pharmaceutical Science, 13(10), 159-168. Available from: [Link]

  • Kim, M. J., et al. (2021). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. Molecules, 26(16), 4992. Available from: [Link]

  • Zimmerman, D. C., & Coudron, C. A. (1979). Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid. Plant Physiology, 63(3), 536-541. Available from: [Link]

  • Tamura, M., et al. (2018). The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. Journal of Periodontal Research, 53(4), 620-628. Available from: [Link]

  • Kim, M. J., et al. (2021). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. ResearchGate. Available from: [Link]

  • Kim, M. J., et al. (2023). 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness. Anticancer Research, 43(5), 2005-2013. Available from: [Link]

  • Lee, J. H., et al. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. Journal of Pharmacy and Pharmacology, 70(6), 833-841. Available from: [Link]

  • Halder, S. K., et al. (2024). Mycochemistry, antioxidant, anticancer activity, and molecular docking of compounds of F12 of ethyl acetate extract of Astraeus asiaticus with BcL2 and Caspase 3. Scientific Reports, 14(1), 2977. Available from: [Link]

  • Raj, J. A., & Gopal, V. (2021). Molecular Docking Analysis of 9-Octadecene, 9,12,15-Octadecatrienoic acid, Methyl Ester, Phytol, 9,12-Octadecadienoic Acid and 9. Texila International Journal of Basic Medical Sciences, 4(1). Available from: [Link]

Sources

12-Oxo-9Z-Dodecenoic Acid: The Reactive Electrophile and Precursor in Plant Defense

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Function Oxylipin

12-oxo-9Z-dodecenoic acid (12-ODZ) occupies a critical, transient niche in the plant oxylipin signaling network. Often overshadowed by its isomer traumatin (12-oxo-10E-dodecenoic acid) or its metabolic cousin jasmonic acid (JA) , 12-ODZ functions as a "rapid-response" electrophile.

Its role is bifurcated:

  • Immediate Chemical Defense: As an

    
    -unsaturated aldehyde, it acts as a Reactive Electrophilic Species (RES), exhibiting direct antimicrobial toxicity and triggering redox-based signaling via glutathione (GSH) conjugation.
    
  • Tissue Repair Signaling: It serves as the unstable biosynthetic precursor to traumatin, the "wound hormone" responsible for callus formation and abscission at injury sites.

This guide delineates the biosynthesis, stability dynamics, and signaling mechanisms of 12-ODZ, providing actionable protocols for its synthesis and experimental validation.

Biosynthesis and Instability Dynamics

12-ODZ is a product of the Hydroperoxide Lyase (HPL) branch of the oxylipin pathway. Unlike the Allene Oxide Synthase (AOS) branch that leads to Jasmonates, the HPL branch cleaves fatty acid hydroperoxides into volatile aldehydes (Green Leaf Volatiles) and non-volatile oxo-acids.

The Enzymatic Cascade

The synthesis initiates from Linoleic Acid (18:2) released from membrane lipids upon wounding.

  • Oxygenation: Lipoxygenase (LOX) oxygenates linoleic acid at the C-13 position to form 13(S)-HPODE .

  • Cleavage: Hydroperoxide Lyase (HPL) cleaves the C-C bond between C12 and C13.

    • Product A: (3Z)-Hexenal (Volatile, responsible for "green" scent).

    • Product B: this compound (Non-volatile, stays in tissue).

The Isomerization Criticality

A defining technical characteristic of 12-ODZ is its instability. The cis (9Z) double bond is thermodynamically less stable than the trans (10E) configuration conjugated with the carbonyl group.

  • This compound: The immediate enzymatic product. High chemical reactivity.[1]

  • Traumatin (12-oxo-10E-dodecenoic acid): The stable isomer formed via non-enzymatic isomerization. This is the bioactive "wound hormone" historically described.

  • Traumatic Acid: The dicarboxylic acid form, resulting from the auto-oxidation of the aldehyde group.

Researcher Note: In experimental settings, 12-ODZ must be handled in cold, buffered conditions to prevent premature isomerization if the specific activity of the cis-isomer is being studied.

HPL_Pathway LA Linoleic Acid (18:2) HPODE 13(S)-HPODE LA->HPODE Lipoxygenase (LOX) ODZ This compound (Reactive Electrophile) HPODE->ODZ Hydroperoxide Lyase (HPL) Hexenal (3Z)-Hexenal (Green Leaf Volatile) HPODE->Hexenal HPL Cleavage Traumatin Traumatin (12-oxo-10E-dodecenoic acid) ODZ->Traumatin Spontaneous Isomerization (t½ ~ minutes/hours) Adduct GSH-Adduct (Detoxification/Signal) ODZ->Adduct Glutathione S-Transferase (GST) + GSH TraumaticAcid Traumatic Acid (Dicarboxylic Acid) Traumatin->TraumaticAcid Auto-oxidation

Figure 1: The HPL biosynthetic pathway illustrating the divergence of 12-ODZ into signaling (Traumatin) and detoxification (GSH-Adduct) pathways.

Mechanisms of Action[2][3]

Reactive Electrophilic Species (RES) Signaling

12-ODZ contains an


-unsaturated carbonyl moiety, classifying it as a Reactive Electrophilic Species (RES). Unlike ligand-receptor signaling (e.g., JA-Ile binding to COI1), RES signaling operates via redox modification  of proteins.
  • Target: Thiol groups (-SH) on proteins and low-molecular-weight thiols like Glutathione (GSH).

  • Mechanism: Michael addition. The electrophilic carbon of 12-ODZ attacks the nucleophilic sulfur of GSH.

  • Transcriptional Output: Depletion of the GSH pool and direct modification of redox-sensitive transcription factors (e.g., TGA factors) leads to the induction of "detoxification genes."

    • Key Marker Genes: Glutathione S-Transferases (GSTs), Heat Shock Proteins (HSPs).

    • Distinction: This response is often independent of the COI1 (jasmonate receptor) pathway, representing a distinct "danger signal."

Antimicrobial Toxicity

Before metabolization, free 12-ODZ exhibits direct fungicidal and bactericidal properties. The aldehyde group disrupts microbial membrane integrity and cellular homeostasis.

  • Effective Range: 10–100 µM.

  • Target Pathogens: Demonstrated efficacy against oomycetes (e.g., Phytophthora parasitica).

The "Wound Hormone" Effect (Traumatin)

Upon isomerization to traumatin, the biological activity shifts toward tissue repair.

  • Physiological Effect: Stimulation of cell division (callus formation) at the wound site to seal the injury.

  • Abscission: Promotes the shedding of damaged organs (leaves/fruits) to prevent infection spread.

Experimental Protocols

Chemo-Enzymatic Synthesis of 12-ODZ

Objective: Produce high-purity 12-ODZ for bioassays, minimizing isomerization to traumatin.

Reagents:

  • Linoleic acid (sodium salt).

  • Soybean Lipoxygenase-1 (LOX-1) [Commercial].

  • Recombinant HPL (e.g., from Carica papaya or Medicago truncatula) or Green Bell Pepper extract.

  • Potassium Phosphate buffer (50 mM, pH 6.0).

Workflow:

  • Precursor Synthesis: Incubate Linoleic acid (10 mM) with LOX-1 (1000 U/mL) in borate buffer (pH 9.0) with O₂ bubbling for 30 mins. Acidify to pH 6.0.

  • Cleavage Reaction: Add HPL source to the 13-HPODE solution. Incubate at 4°C (critical to slow isomerization) for 10–15 minutes.

  • Extraction: Rapidly extract with diethyl ether or hexane.

  • Purification: Flash chromatography on silica gel. Note: Avoid acidic silica or prolonged exposure to room temperature. Store in benzene/hexane at -80°C.

Gene Expression Bioassay (Arabidopsis)

Objective: Distinguish 12-ODZ signaling (RES pathway) from general wound response.

Rationale: 12-ODZ should induce GST genes (e.g., GSTF6, GSTU19) rapidly (30-60 min) via TGA transcription factors.

Protocol:

  • Plant Material: Arabidopsis thaliana (Col-0) seedlings (10-day old) grown in liquid MS medium.

  • Treatment:

    • Test: 12-ODZ (dissolved in EtOH) at 25 µM and 50 µM.

    • Control: EtOH (Solvent control).

    • Positive Control: Methyl Viologen (ROS inducer) or OPDA.

  • Incubation: 1 hour and 3 hours.

  • Analysis: qRT-PCR.

    • Target Genes: GSTF6 (At1g02930), HSP17.6 (At1g59860).

    • Negative Control (JA-specific): VSP2 (At5g24770) - 12-ODZ typically induces VSP2 less efficiently than MeJA.

Analytical Detection (LC-MS/MS)

Objective: Quantify 12-ODZ and its GSH adducts.

Method:

  • Derivatization: Due to volatility, derivatize aldehydes with 2,4-Dinitrophenylhydrazine (DNPH) or CHD (Cyclohexane-1,3-dione) .

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

  • Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid.

  • MS Detection:

    • 12-ODZ-DNPH: Monitor [M-H]⁻ at m/z ~391.

    • GSH-12-ODZ Adduct: Monitor [M+H]⁺ at m/z ~518 (GSH = 307 + 12-ODZ = 210 + H).

Summary of Quantitative Data

ParameterThis compound (12-ODZ)Traumatin (10E-isomer)
Stability Low (t½ < 12h at RT)High
Primary Function Antimicrobial / RES SignalingCell Division / Abscission
Signaling Mechanism Redox (GSH conjugation, TGA factors)Hormonal (Wound response)
Key Gene Targets GSTs, HSPs (Detoxification)Cell Cycle Genes (Growth)
Chemical Nature

-unsaturated aldehyde (Reactive)

-unsaturated aldehyde (Stable)

References

  • Synthesis & Pathway: Coenen, A., et al. (2022).[2] "Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade." International Journal of Molecular Sciences. Link

  • Traumatin Identification: Zimmerman, D. C., & Coudron, C. A. (1979). "Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid."[3][4] Plant Physiology. Link

  • RES Signaling (OPDA/Aldehyde Parallel): Taki, N., et al. (2005).[5] "12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis." Plant Physiology. Link

  • HPL Pathway Review: Matsui, K. (2006). "Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism." Current Opinion in Plant Biology. Link

  • GSH Adducts: Davoine, C., et al. (2006). "The cis-OPDA-GSH adduct is a high-affinity ligand of the COI1-JAZ co-receptor." (Contextual reference for RES-GSH signaling). Journal of Biological Chemistry.

Sources

The Hydroperoxide Lyase (HPL) Signaling Axis: A Technical Guide to 12-oxo-9(Z)-dodecenoic Acid and Traumatin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Wound Hormone" Revisited

12-oxo-9(Z)-dodecenoic acid is a critical oxylipin derived from the hydroperoxide lyase (HPL) branch of the lipoxygenase (LOX) pathway. Historically overshadowed by jasmonates, this molecule and its isomer, traumatin (12-oxo-10(E)-dodecenoic acid), represent a distinct class of "wound hormones" that regulate cell division, tissue regeneration, and defense without recruiting the COI1-JAZ receptor complex used by jasmonic acid (JA).

This guide provides a rigorous technical analysis of the 12-oxo-9(Z)-dodecenoic acid signaling pathway. Unlike canonical ligand-receptor pathways, this molecule functions primarily as a Reactive Electrophilic Species (RES) . Its signaling logic relies on chemical reactivity—specifically the modification of cellular redox buffers (glutathione) and thiol-containing proteins—to trigger gene expression.

Biosynthesis and Chemical Identity

The HPL Branch

The production of 12-oxo-9(Z)-dodecenoic acid is initiated by the mechanical disruption of cellular membranes (wounding), which releases Linoleic Acid (LA, 18:2) from phospholipids.

  • Oxygenation: 13-Lipoxygenase (13-LOX) oxygenates LA to form 13(S)-hydroperoxy-octadecadienoic acid (13-HPOD) .

  • Cleavage: Hydroperoxide Lyase (HPL) cleaves 13-HPOD between C12 and C13.

  • Products: This yields two fragments:

    • (3Z)-Hexenal: A volatile C6 aldehyde (green leaf volatile).

    • 12-oxo-9(Z)-dodecenoic acid: A non-volatile C12 aldehyde (the traumatin precursor).

The Isomerization Switch

The immediate enzymatic product, 12-oxo-9(Z)-dodecenoic acid, possesses a cis double bond at C9 and an aldehyde at C12. This structure is not conjugated .

  • Spontaneous/Enzymatic Isomerization: The molecule readily isomerizes to 12-oxo-10(E)-dodecenoic acid (Traumatin) .

  • Significance: This isomerization shifts the double bond to C10, creating an

    
    -unsaturated carbonyl (conjugated enone). This structural change transforms a relatively inert aldehyde into a potent electrophile capable of Michael addition reactions.
    
Oxidation to Traumatic Acid

Traumatin is unstable and auto-oxidizes to Traumatic Acid (dodec-2-enedioic acid), a dicarboxylic acid. While early literature identified traumatic acid as the "wound hormone," modern evidence suggests Traumatin (the aldehyde) is the primary signaling agent, while the acid is a stable metabolite.

Signaling Mechanism: The RES Hypothesis

Unlike Jasmonoyl-isoleucine (JA-Ile), which acts as molecular glue for the COI1-JAZ co-receptor, 12-oxo-10(E)-dodecenoic acid signals through covalent modification of the proteome and metabolome .

The Glutathione (GSH) Conjugation

The


-unsaturated aldehyde moiety of traumatin acts as a "soft" electrophile.
  • Michael Addition: It reacts spontaneously or enzymatically (via Glutathione S-Transferases, GSTs) with the nucleophilic sulfhydryl group of Glutathione (GSH).

  • GSH Depletion: Rapid conjugation depletes the cellular GSH pool, altering the redox potential (

    
    ) of the cytosol.
    
  • Signal Transduction: The drop in reduced GSH and the accumulation of GSH-Traumatin adducts triggers redox-sensitive transcription factors (likely TGA class bZIP factors), inducing detoxification genes (GSTs, heat shock proteins).

Pathway Visualization

The following diagram illustrates the biosynthesis and the bifurcation between the "Green Note" volatiles and the Traumatin signaling branch.

HPL_Pathway LA Linoleic Acid (18:2) HPOD 13(S)-HPOD LA->HPOD 13-LOX HPL_Enz Enzyme: HPL (Hydroperoxide Lyase) HPOD->HPL_Enz C6_Volatile (3Z)-Hexenal (Green Leaf Volatile) HPL_Enz->C6_Volatile C12_Precursor 12-oxo-9(Z)-dodecenoic acid (Immediate Product) HPL_Enz->C12_Precursor Traumatin Traumatin (12-oxo-10(E)-dodecenoic acid) ACTIVE ELECTROPHILE C12_Precursor->Traumatin Isomerization (Spontaneous/Isomerase) Adduct GSH-Traumatin Adduct Traumatin->Adduct Michael Addition (+GSH) TraumaticAcid Traumatic Acid (Dicarboxylic Acid) Traumatin->TraumaticAcid Auto-oxidation Response Cell Division & Callus Formation (Wound Healing) Traumatin->Response Direct Effect? GSH Glutathione (GSH) Adduct->Response Redox Signaling (GST Induction)

Caption: The HPL branch of the oxylipin pathway, highlighting the conversion of 12-oxo-9(Z) to the active electrophile Traumatin.

Experimental Protocols

Analytical Detection (LC-MS/MS)

Due to the instability of the aldehyde group, direct analysis often leads to degradation. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is the gold standard for stabilization and detection.

Protocol: DNPH Derivatization & Quantification

  • Extraction:

    • Homogenize 100 mg plant tissue in liquid nitrogen.

    • Add 1 mL extraction solvent: Isopropanol/0.005% BHT (butylated hydroxytoluene).

    • Spike with internal standard: d5-12-oxo-10(E)-dodecenoic acid (if available) or 12-oxo-phytodienoic acid (OPDA).

    • Incubate at 75°C for 15 min to inactivate enzymes.

  • Derivatization:

    • Add 100 µL of DNPH reagent (2 mg/mL in acetonitrile with 0.1% formic acid).

    • Incubate at 60°C for 30 minutes.

  • Purification:

    • Centrifuge (12,000 x g, 10 min).

    • Load supernatant onto a C18 SPE cartridge (pre-equilibrated).

    • Wash with 20% methanol; elute with 100% acetonitrile.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 40% B to 95% B over 10 min.

    • MRM Transitions (DNPH-Traumatin):

      • Precursor: m/z 391 [M-H]⁻ (Calculated based on DNPH adduct mass).

      • Product Ions: m/z 163 (DNPH fragment), m/z 209.

Soybean Callus Bioassay (Activity Verification)

This classical assay remains the definitive test for "wound hormone" activity (cell division promotion).

  • Preparation: Use soybean (Glycine max) cotyledonary callus tissue, starved of cytokinins for 3 days.

  • Treatment:

    • Dissolve synthesized 12-oxo-9(Z)-dodecenoic acid or Traumatin in DMSO.

    • Apply to callus at concentrations: 0.1 µM, 1.0 µM, 10 µM.

    • Control: DMSO only (Negative); Kinetin (Positive).

  • Measurement:

    • Incubate in dark at 25°C for 14 days.

    • Measure Fresh Weight (FW) increase.

    • Validation: A 2-3 fold increase in FW compared to negative control indicates active traumatin signaling.

Data Summary: Traumatin vs. JA Signaling[1]

Feature12-oxo-10(E)-dodecenoic acid (Traumatin)Jasmonic Acid (JA/JA-Ile)
Precursor 13-HPOD (via HPL)13-HPOD (via AOS)
Chemical Nature Linear

-unsaturated aldehyde
Cyclopentanone / Amino acid conjugate
Receptor None (Reactive Electrophile Species)COI1-JAZ Complex
Primary Mechanism Protein/GSH Carbonylation (Redox)Ubiquitin-Proteasome Degradation
Key Effect Cell Division, Callus FormationDefense (Secondary Metabolites), Senescence
Marker Genes GSTs (Glutathione S-transferases)VSP2, PDF1.2

References

  • Grechkin, A. N. (2002). Hydroperoxide lyase and divinyl ether synthase. Prostaglandins & Other Lipid Mediators, 68-69, 457-470.

  • Vick, B. A., & Zimmerman, D. C. (1987). Pathways of fatty acid hydroperoxide metabolism in spinach leaf chloroplasts. Plant Physiology, 85(4), 1073-1078.

  • Farmer, E. E., & Davoine, C. (2007). Reactive electrophile species. Current Opinion in Plant Biology, 10(4), 380-386.

  • Kallenbach, M., et al. (2011). Empoasca leafhoppers attack cytosolic galactolipids and induce a specific set of oxylipins. Plant Physiology, 156, 2222-2233.

  • Mano, J. (2012). Reactive carbonyl species: Their production from lipid peroxides, action in environmental stress, and the detoxification mechanism. Plant Physiology, 158(4), 1637-1651.

Ecological & Pharmacological Master Guide: 12-oxo-9Z-dodecenoic acid (12-OD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

12-oxo-9Z-dodecenoic acid (12-OD) is a bioactive C12 oxylipin that functions as a critical "Janus molecule" in biological systems. In marine ecosystems, it acts as an insidious infochemical and chemical weapon produced by diatoms (Thalassiosira rotula, Skeletonema costatum) to sabotage the reproductive success of grazers (copepods). In mammalian pharmacology, it is emerging as a potent anti-inflammatory agent that inhibits microsomal prostaglandin E synthase-1 (mPGES-1) and modulates the Nrf2/HO-1 axis.

This guide provides a technical deep-dive into the molecule's biosynthesis, ecological mechanism of action, pharmacological potential, and validated experimental protocols for its isolation and quantification.

Part 1: Chemical Identity & Biosynthesis

12-OD is an


-unsaturated aldehyde-acid derived from the oxidative cleavage of polyunsaturated fatty acids (PUFAs). It belongs to a class of compounds known as Polyunsaturated Aldehydes (PUAs)  or oxylipins.
Structural Characteristics[1]
  • IUPAC Name: (9Z)-12-oxododec-9-enoic acid[1][2]

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Terminal Carboxylic Acid: Confers solubility and biological recognition.

    • 
      -Unsaturated Carbonyl (Enone/Enal):  The "warhead" of the molecule. The C9=C10 double bond conjugated with the C12 aldehyde creates an electrophilic center at C9, making it a potent Michael Acceptor .
      
Biosynthetic Cascade (The LOX/HPL Pathway)

In diatoms and damaged plant tissue, 12-OD is synthesized rapidly upon cellular disruption (wounding). The pathway begins with the release of Linoleic Acid from membrane lipids.

  • Lipolysis: Galactolipase releases free Linoleic Acid (LA) from membrane galactolipids.

  • Oxygenation: Lipoxygenase (LOX) adds molecular oxygen to LA, forming 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE) .

  • Cleavage: Hydroperoxide Lyase (HPL) cleaves 13-HPODE between C12 and C13.

    • Product A: Hexanal (C6 volatile, "green note").

    • Product B: This compound (C12 non-volatile).

  • Isomerization: 12-OD can spontaneously or enzymatically isomerize to the more stable trans isomer, Traumatin (12-oxo-10E-dodecenoic acid), a known wound-healing hormone in plants.

Biosynthetic Pathway Visualization

Biosynthesis cluster_0 Diatom/Plant Cell Membrane Membrane Lipids (Galactolipids) LA Linoleic Acid (C18:2) Membrane->LA Wounding/Stress HPODE 13(S)-HPODE (Hydroperoxide) LA->HPODE + O2 Hexanal Hexanal (C6 Volatile) HPODE->Hexanal OD12 This compound (12-OD) HPODE->OD12 Cleavage Traumatin Traumatin (10E-isomer) OD12->Traumatin Isomerization Lipase Galactolipase Lipase->LA LOX Lipoxygenase (LOX) LOX->HPODE HPL Hydroperoxide Lyase (HPL) HPL->OD12 Iso Isomerase/Spontaneous

Figure 1: Enzymatic cascade converting membrane lipids to 12-OD upon cellular wounding.

Part 2: Ecological Role - The "Insidious" Toxin

In the marine food web, 12-OD acts as a defense mechanism for phytoplankton against grazer populations. Unlike acute toxins (e.g., saxitoxin) that kill predators immediately, 12-OD functions through reproductive failure .

The Diatom-Copepod Interaction

When copepods (e.g., Calanus helgolandicus) graze on 12-OD-producing diatoms (Thalassiosira spp.), the molecule is released in the predator's gut.

  • Maternal Transfer: 12-OD is lipophilic enough to cross the gut epithelium but is not immediately detoxified. It is incorporated into the copepod's lipid reserves and transferred to developing oocytes.

  • Teratogenicity: The toxin arrests embryonic development. Eggs spawned by females feeding on these diatoms often fail to hatch or develop into deformed nauplii (larvae). This effect is density-dependent and can induce population collapse in grazers ("the paradox of diatom blooms").

Mechanism of Toxicity: The Michael Addition

The biological activity of 12-OD is driven by its chemistry as a Michael Acceptor .

  • Target: Nucleophilic residues on proteins (Cysteine -SH, Lysine -NH2) and DNA bases.

  • Reaction: The nucleophile attacks the

    
    -carbon (C9) of 12-OD, forming a stable covalent adduct.
    
  • Consequence:

    • Tubulin Inhibition: Adduction to tubulin prevents polymerization, arresting mitosis in the developing embryo.

    • DNA Damage: Adducts interfere with replication, triggering apoptosis (Programmed Cell Death).

Part 3: Pharmacological Potential

While toxic to embryos, 12-OD exhibits therapeutic potential in mammalian systems at controlled doses, particularly for inflammation and cancer.

Anti-Inflammatory Mechanism

12-OD acts as a "soft electrophile," activating the Nrf2 antioxidant pathway while inhibiting the NF-κB inflammatory pathway.

  • Nrf2 Activation: 12-OD alkylates Keap1 (the repressor of Nrf2). This releases Nrf2, which translocates to the nucleus and upregulates antioxidant genes (HO-1, NQO1).[3]

  • mPGES-1 Inhibition: 12-OD directly inhibits microsomal prostaglandin E synthase-1, the terminal enzyme in PGE2 synthesis.[4] Unlike NSAIDs (which inhibit COX-1/2), this targets the specific inflammatory prostaglandin without gastrointestinal side effects.

Signaling Pathway Visualization

Signaling cluster_cell Mammalian Cell (Macrophage) OD12 12-OD (Exogenous) Keap1 Keap1 (Sensor) OD12->Keap1 Alkylation (Michael Addition) NFkB NF-κB Complex OD12->NFkB Inhibits Nuclear Translocation mPGES mPGES-1 (Enzyme) OD12->mPGES Direct Inhibition ROS ROS/Stress Nrf2 Nrf2 Keap1->Nrf2 Releases HO1 HO-1 / NQO1 (Antioxidant Genes) Nrf2->HO1 Upregulation Cytok Pro-inflammatory Cytokines NFkB->Cytok Downregulation PGE2 PGE2 Production (Inflammation) mPGES->PGE2

Figure 2: Pharmacological mechanism of 12-OD in modulating inflammation and oxidative stress.[4]

Part 4: Experimental Protocols

Protocol A: Extraction & Quantification (GC-MS)

Objective: Isolate 12-OD from diatom cultures and quantify via Gas Chromatography-Mass Spectrometry. Challenge: 12-OD is unstable and non-volatile. It requires double derivatization (Carbonyl + Carboxyl).

Reagents:

  • PFBHA: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (25 mg/mL in water).

  • MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide.[5]

  • Internal Standard: 12-hydroxydodecanoic acid or deuterated benzaldehyde.

Step-by-Step Workflow:

  • Cell Disruption:

    • Harvest diatom biomass (centrifugation 3000 x g, 10 min).

    • Resuspend in 2 mL distilled water.

    • Sonicate on ice (3 x 10s pulses) to activate LOX/HPL enzymes and release 12-OD.

    • Incubate at room temperature for 10-30 mins to allow enzymatic conversion.

  • Derivatization 1 (Aldehyde Protection):

    • Add 1 mL of PFBHA solution to the aqueous extract.

    • Incubate at room temperature for 60 mins. Note: This stabilizes the aldehyde as an oxime.

  • Extraction:

    • Add 2 mL Hexane (HPLC grade). Vortex vigorously for 1 min.

    • Centrifuge (2000 x g, 5 min) to separate phases.

    • Collect the upper hexane layer.

    • Dry under a nitrogen stream.

  • Derivatization 2 (Silylation):

    • Resuspend residue in 50 µL MSTFA .

    • Incubate at 60°C for 30 mins. Note: This converts the carboxylic acid and any hydroxyls to TMS esters/ethers.[6]

  • GC-MS Analysis:

    • Column: HP-5MS or equivalent (30m x 0.25mm).

    • Temp Program: 50°C (1 min) -> 10°C/min -> 280°C (5 min).

    • Detection: SIM mode (Select Ion Monitoring) for the PFBHA-oxime fragment (m/z 181) and molecular ion.

Protocol B: Enzymatic Synthesis (Biotech Production)

Objective: Produce high-purity 12-OD for bioassays using recombinant enzymes.

  • Substrate Prep: Emulsify Linoleic Acid (10 mM) in Borate buffer (pH 9.0) with 0.1% Tween-20.

  • Step 1 (LOX): Add Soybean Lipoxygenase-1 (commercial). Incubate 30 min at 4°C under constant

    
     bubbling. Monitor formation of 13-HPODE at 234 nm.
    
  • Step 2 (HPL): Add recombinant HPL (e.g., from Carica papaya or Medicago truncatula expressed in E. coli). Incubate 15 min at 25°C.

  • Purification: Acidify to pH 4.0, extract with ethyl acetate, and purify via Flash Chromatography (Silica gel, Hexane:EtOAc gradient).

Part 5: Data Summary

Table 1: Comparative Biological Effects
OrganismTarget SystemEffectMechanism
Diatom (Producer)Wound ResponseDefense / SignalingPrecursor to Traumatin (wound hormone).
Copepod (Grazer)ReproductiveTeratogenic Mitotic arrest in embryos via tubulin adduction.
Mammal (Model)Immune / MacrophageAnti-inflammatory Inhibition of mPGES-1; Activation of Nrf2.
Fungi (Pathogen)GrowthAntifungal Disruption of membrane integrity/signaling.
Table 2: Physicochemical Properties for Analysis
PropertyValueNotes
Molecular Weight 212.29 g/mol Monoisotopic mass.
LogP ~2.5 - 3.0Moderately lipophilic; crosses membranes easily.
UV Absorbance

~220-230 nm
Due to

-unsaturated ketone.
Stability LowOxidizes rapidly; store at -80°C under Argon.

References

  • IUPAC Identity & Structure: PubChem. (n.d.). This compound.[1][2] National Library of Medicine. [Link]

  • Enzymatic Cascade & Synthesis: Coenen, A., et al. (2022).[7] Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. Frontiers in Bioengineering and Biotechnology. [Link]

  • Ecological Role (Diatom-Copepod): Ianora, A., & Miralto, A. (2010). Toxigenic microalgae in marine food webs. Marine Drugs. [Link]

  • Pharmacology (Anti-inflammatory): Taki-Nakano, N., et al. (2022). (9S,13R)-12-oxo-phytodienoic acid attenuates inflammation by inhibiting mPGES-1 and modulating macrophage polarization.[4] Pharmacological Research. [Link]

  • Michael Acceptor Mechanism: Li, N., et al. (2020). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology. [Link]

Sources

Methodological & Application

Application Note: A Robust Enzymatic Cascade for the Synthesis of 12-oxo-9Z-dodecenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Oxylipins and Enzymatic Synthesis

Oxylipins are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs).[1] Among these, 12-oxo-9Z-dodecenoic acid, a metabolite of linoleic and α-linolenic acids, is gaining attention as a valuable bifunctional precursor for the synthesis of bio-based polymers.[2] Traditional chemical synthesis of such molecules can be complex and environmentally taxing. This application note details a robust and efficient chemoenzymatic cascade that leverages the specificity of plant-derived enzymes to produce this compound from readily available renewable resources.

The methodology described herein follows the plant oxylipin pathway, employing a sequence of lipase, lipoxygenase (LOX), and hydroperoxide lyase (HPL) to achieve high-yield synthesis.[3] We provide detailed, field-proven protocols for both a stepwise synthesis and a one-pot cascade, along with methods for purification and analysis, offering researchers a comprehensive guide to producing this valuable compound.

The Biochemical Foundation: The Hydroperoxide Lyase Pathway

The enzymatic synthesis of this compound mimics a natural plant defense pathway.[4][5] The process is a multi-step cascade, where the product of one enzyme becomes the substrate for the next. This approach enhances efficiency and can be conducted as a "one-pot" reaction.

The core pathway involves three key enzymatic transformations:

  • Lipase-mediated Hydrolysis: The process begins with the liberation of free fatty acids from triglycerides. For this, a lipase, such as that from Pseudomonas fluorescens, is used to hydrolyze a renewable feedstock like safflower oil, which is rich in linoleic acid.[2]

  • Lipoxygenase (LOX) Catalysis: Free linoleic acid is then oxygenated by a lipoxygenase, typically soybean lipoxygenase-1 (LOX-1). This enzyme stereospecifically introduces molecular oxygen to form 13S-hydroperoxyoctadecadienoic acid (13S-HPODE).[2][6]

  • Hydroperoxide Lyase (HPL) Cleavage: The final and critical step involves the enzyme hydroperoxide lyase. HPL, a unique cytochrome P450 enzyme (CYP74B subfamily), cleaves the 13S-HPODE substrate at the C12-C13 bond.[2][7] This cleavage yields two products: the desired this compound and a volatile C6 aldehyde, hexanal.[2][8] For this protocol, a recombinant, N-terminally truncated HPL from Carica papaya (HPLCP-N) is utilized due to its high catalytic efficiency.[2]

Enzymatic_Cascade cluster_0 Step 1: Substrate Liberation cluster_1 Step 2: Oxygenation cluster_2 Step 3: Cleavage Safflower_Oil Safflower Oil (Triglycerides) Lipase Lipase (P. fluorescens) Safflower_Oil->Lipase Linoleic_Acid Linoleic Acid Lipase->Linoleic_Acid Hydrolysis LOX Lipoxygenase-1 (Soybean) 13S_HPODE 13S-HPODE LOX->13S_HPODE + O2 Linoleic_Acid_2->LOX HPL Hydroperoxide Lyase (Papaya, HPLCP-N) Product This compound HPL->Product Byproduct Hexanal HPL->Byproduct 13S_HPODE_2->HPL

Figure 1: Enzymatic cascade for the synthesis of this compound.

Experimental Protocols

This section provides two primary synthesis protocols. Protocol 1 offers a controlled, two-step synthesis starting from the intermediate 13S-HPODE, ideal for achieving high purity and yield. Protocol 2 describes an efficient one-pot cascade starting from safflower oil, suitable for larger-scale production.

Materials and Reagents
  • Enzymes:

    • Soybean Lipoxygenase-1 (LOX-1) (e.g., Sigma-Aldrich, Cat. No. L7395)

    • Pseudomonas fluorescens Lipase (e.g., Sigma-Aldrich, Cat. No. L9518)

    • Recombinant N-terminally truncated Carica papaya Hydroperoxide Lyase (HPLCP-N), expressed in E. coli and purified via affinity chromatography as described by Coenen et al. (2022).[2]

  • Substrates & Standards:

    • 13S-Hydroperoxyoctadecadienoic acid (13S-HPODE) (e.g., Cayman Chemical, Cat. No. 49950)

    • Safflower Oil (High linoleic acid content)

    • This compound standard (e.g., Cayman Chemical, Cat. No. 10006991)[8]

  • Buffers & Solvents:

    • Potassium Phosphate Buffer (50 mM, pH 6.0 and pH 9.0)

    • Sodium Chloride (NaCl)

    • Methyl tert-butyl ether (MTBE), HPLC grade

    • Methanol, HPLC grade

    • Acetonitrile, HPLC grade

    • Formic Acid

Protocol 1: Synthesis from 13S-HPODE

This protocol focuses on the final cleavage step and is ideal for maximizing conversion of the direct precursor.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 5 mM solution of 13S-HPODE in 50 mM potassium phosphate buffer, pH 6.0.

    • Rationale: The slightly acidic pH is optimal for the HPLCP-N enzyme.[2]

  • Reaction Initiation: In a glass vial at 22°C, add purified HPLCP-N enzyme to the substrate solution to a final concentration of 20 U/mL.[9]

  • Reaction Incubation: Vigorously stir the reaction. The conversion is extremely rapid. For maximal yield of the desired 9Z isomer, the reaction should be stopped after 10-15 seconds .[2]

    • Expert Insight: The product, this compound, is unstable and will non-enzymatically isomerize to the more stable 12-oxo-10(E)-dodecenoic acid (traumatin) over time.[2] Short reaction times are critical to prevent this isomerization and other degradation reactions.

  • Reaction Quenching & Extraction: Immediately quench the reaction by adding 2 volumes of ice-cold MTBE. Vortex vigorously for 30 seconds to extract the lipid products into the organic phase.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 5 minutes to achieve clear phase separation.

  • Product Isolation: Carefully collect the upper organic (MTBE) layer. For purification details, proceed to Section 3.4.

Protocol 2: One-Pot Cascade Synthesis from Safflower Oil

This protocol integrates all three enzymatic steps into a single reaction vessel, demonstrating an efficient process from a raw material.[2][3]

Step-by-Step Methodology:

  • Initial Emulsion: In a reaction vessel, create an emulsion of 5% (v/v) safflower oil in 50 mM potassium phosphate buffer, pH 9.0.

    • Rationale: A basic pH is optimal for the initial lipase and lipoxygenase steps.

  • Step 1: Lipase Addition: Add P. fluorescens lipase to a final concentration of 100 U/mL. Stir at 25°C for 2 hours to allow for the hydrolysis of triglycerides and release of linoleic acid.

  • Step 2: LOX Addition: Add soybean LOX-1 to a final concentration of 200 U/mL. Ensure the reaction is open to the air or gently bubbled with O2. Stir at 25°C for 1 hour. This will convert the released linoleic acid to 13S-HPODE.

  • Step 3: HPL Addition & pH Shift: Adjust the pH of the reaction mixture to 6.0 using 1 M HCl. Immediately add HPLCP-N to a final concentration of 20 U/mL.

    • Rationale: The pH is shifted to the optimum for the HPL enzyme. This sequential addition of enzymes and pH adjustment allows each catalyst to work under its ideal conditions.

  • Rapid Reaction & Quenching: Allow the HPL reaction to proceed for 1 minute with vigorous stirring.[2] Quench the entire reaction mixture by adding 2 volumes of ice-cold MTBE and proceed with extraction as described in Protocol 1 (Steps 4-6).

Purification and Isolation
  • Solvent Evaporation: Take the collected MTBE extract from either protocol. The byproduct hexanal and the MTBE solvent are more volatile than the desired product.[9] Evaporate the solvent and hexanal under a gentle stream of nitrogen or using a vacuum concentrator.

    • Caution: Avoid overheating, as this can degrade the product.

  • Final Product: The remaining oily residue is the purified this compound. For long-term storage, dissolve in a suitable solvent like ethanol and store at -20°C or below.[10]

Workflow and Data Analysis

A successful synthesis requires a clear workflow and robust analytical methods for quantification and verification.

Overall Experimental Workflow
Figure 2: General experimental workflow from substrate to final product analysis.
Expected Results

The yield of this compound is highly dependent on the chosen protocol and, critically, the reaction time of the HPL step.

ProtocolStarting MaterialHPL Reaction TimeTypical YieldKey Considerations
Protocol 1 13S-HPODE10 seconds~90%[2]
Protocol 2 Safflower Oil1 minute~43%[2]
Analytical Characterization: LC-MS/MS

The method of choice for analyzing oxylipins is Liquid Chromatography-Mass Spectrometry (LC-MS), which provides both quantification and structural confirmation.[10][11]

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (80:20) with 0.1% formic acid.

    • Gradient: A suitable gradient from ~40% B to 95% B over 10-15 minutes.

  • Mass Spectrometry:

    • Mode: Negative ion electrospray ionization (ESI-).

    • Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Transitions: For this compound (C12H20O3, MW: 212.29), monitor the transition from the parent ion [M-H]⁻ m/z 211.1 to characteristic fragment ions.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the enzymatic synthesis of this compound. By leveraging a lipase-LOX-HPL cascade, researchers can efficiently produce this valuable oxylipin from renewable starting materials. The provided protocols emphasize the critical parameters, particularly the short reaction time required to minimize isomerization and maximize yield. The analytical methods described ensure reliable quantification and characterization of the final product, empowering researchers in materials science and drug development to utilize this powerful enzymatic approach.

References

  • Coenen, A., Scheps, M., Simon, L., et al. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. Molecular Biotechnology. Available at: [Link]

  • Coenen, A., Coscolín, C., Lavandera, I., et al. (2023). Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. Applied Microbiology and Biotechnology. Available at: [Link]

  • Coenen, A., Coscolín, C., Lavandera, I., et al. (2024). Synthesis of 12-aminododecenoic Acid by Coupling Transaminase to Oxylipin Pathway Enzymes. Research Square. Available at: [Link]

  • ResearchGate. (n.d.). Enzyme cascade for the production of 12-oxo-9(Z)-dodecenoic acid. ResearchGate. Available at: [Link]

  • Massey, A., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules. Available at: [Link]

  • Radzyukevich, A., et al. (2021). Analysis of Anti-Inflammatory Properties of Plant Oxylipins Produced in the Hydroperoxide Lyase Branch. Advances in Chemical Physics. Available at: [Link]

  • ResearchGate. (n.d.). LOX, 13-lipoxygenase; AOS, allene oxide synthase; AOC, Allene oxide cyclase; OPR3, OPDA reductase 3. ResearchGate. Available at: [Link]

  • Zhou, G., et al. (2019). Both Allene Oxide Synthases Genes Are Involved in the Biosynthesis of Herbivore-Induced Jasmonic Acid and Herbivore Resistance in Rice. MDPI. Available at: [Link]

  • Gallasch, B. A., & Spiteller, G. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). Lipids. Available at: [Link]

  • ResearchGate. (n.d.). Possible routes explaining 12-oxo-9(Z)-dodecenoic acid disappearance. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic mechanisms leading to the synthesis of oxylipins in plants from PUFA. ResearchGate. Available at: [Link]

  • Howe, G. A., et al. (2000). Cytochrome P450-Dependent Metabolism of Oxylipins in Tomato. Cloning and Expression of Allene Oxide Synthase and Fatty Acid Hydroperoxide Lyase. Plant Physiology. Available at: [Link]

  • Matsui, K. (2006). Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism. Current Opinion in Plant Biology. Available at: [Link]

  • Howe, G. A., & Schilmiller, A. L. (2000). Regulation of oxylipin synthesis. Biochemical Society Transactions. Available at: [Link]

  • ResearchGate. (n.d.). Biosynthesis of oxylipins derived from linoleic acid (LA; green). ResearchGate. Available at: [Link]

  • UniProt. (n.d.). Allene oxide synthase-lipoxygenase protein - Plexaura homomalla. UniProtKB. Available at: [Link]

  • Kort, M., et al. (2020). Methods of the Analysis of Oxylipins in Biological Samples. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for the Extraction of 12-oxo-9Z-dodecenoic acid from Plant Leaves

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 12-oxo-9Z-dodecenoic acid (12-ODOA) in Plant Biology and Drug Discovery

This compound (12-ODOA) is a fascinating member of the oxylipin family, a group of oxidized fatty acid-derived signaling molecules crucial in plant defense and development. As a metabolite of both linoleic and α-linolenic acids, 12-ODOA is situated at a key juncture in plant stress response pathways[1]. Its structural similarity to other well-characterized plant signaling molecules, such as jasmonic acid and its precursor 12-oxo-phytodienoic acid (OPDA), suggests its potential involvement in a wide array of physiological processes, from wound healing to pathogen resistance.

For researchers in drug development and plant science, the accurate quantification of 12-ODOA in plant tissues is of paramount importance. Understanding its endogenous levels and dynamic changes in response to various stimuli can unveil novel biochemical pathways and identify new targets for crop improvement or the discovery of bioactive compounds. This document provides a comprehensive, field-proven protocol for the robust extraction, purification, and quantification of 12-ODOA from plant leaves, designed for accuracy, reproducibility, and scientific integrity.

Foundational Principles: Navigating the Challenges of Oxylipin Analysis

The extraction of oxylipins like 12-ODOA from plant tissues is not without its challenges. These molecules are often present at low concentrations and are susceptible to enzymatic and non-enzymatic degradation[2]. Therefore, the protocol is built upon the following foundational principles:

  • Inhibition of Endogenous Enzymatic Activity: Upon tissue disruption, lipoxygenases and other enzymes can rapidly alter the oxylipin profile. Immediate freezing of the tissue in liquid nitrogen is a critical first step to halt these processes.

  • Chemical Stability: Oxylipins can be unstable, particularly in the presence of heat, light, and strong acids or bases. The use of antioxidants and controlled temperature conditions throughout the extraction process is essential to preserve the integrity of 12-ODOA[3][4].

  • Selective Purification: Plant leaves contain a complex mixture of lipids, pigments, and other metabolites that can interfere with analysis. A multi-step purification process, including liquid-liquid partitioning and solid-phase extraction (SPE), is necessary to isolate 12-ODOA.

  • Accurate Quantification: The gold standard for the quantification of small molecules in complex matrices is the use of a stable isotope-labeled internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5][6]. This approach corrects for sample loss during preparation and variations in instrument response.

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow for the extraction and quantification of 12-ODOA from plant leaves.

Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis SampleCollection 1. Leaf Sample Collection FlashFreeze 2. Flash Freezing in Liquid N2 SampleCollection->FlashFreeze Grinding 3. Grinding to a Fine Powder FlashFreeze->Grinding ExtractionSolvent 4. Addition of Extraction Solvent (Ethyl Acetate with Antioxidant) Grinding->ExtractionSolvent Homogenization 5. Homogenization & Sonication ExtractionSolvent->Homogenization Centrifugation1 6. Centrifugation Homogenization->Centrifugation1 CollectSupernatant 7. Collection of Supernatant Centrifugation1->CollectSupernatant Drying 8. Evaporation to Dryness CollectSupernatant->Drying Reconstitution 9. Reconstitution & Acidification Drying->Reconstitution SPE 10. Solid-Phase Extraction (SPE) Reconstitution->SPE Elution 11. Elution of 12-ODOA SPE->Elution FinalDrying 12. Final Evaporation Elution->FinalDrying FinalReconstitution 13. Reconstitution in Mobile Phase FinalDrying->FinalReconstitution LCMS 14. LC-MS/MS Analysis FinalReconstitution->LCMS DataAnalysis 15. Data Analysis & Quantification LCMS->DataAnalysis

Caption: Workflow for 12-ODOA Extraction and Analysis.

Materials and Reagents

Equipment
  • Mortar and pestle

  • High-speed homogenizer

  • Ultrasonic bath

  • Refrigerated centrifuge

  • Nitrogen evaporator

  • Solid-phase extraction (SPE) manifold

  • LC-MS/MS system (with electrospray ionization source)

Chemicals and Consumables
ReagentGradePurpose
Ethyl AcetateHPLC GradeExtraction Solvent
IsopropanolHPLC GradeExtraction Solvent
AcetonitrileLC-MS GradeMobile Phase
WaterLC-MS GradeMobile Phase
Formic AcidLC-MS GradeMobile Phase Additive
Butylated Hydroxytoluene (BHT)Analytical GradeAntioxidant
This compound≥98% PurityAnalytical Standard
Deuterated Jasmonic Acid (d5-JA)≥99% DeuteratedInternal Standard
SPE CartridgesAminopropyl (NH2), 500 mgPurification
Syringe Filters0.22 µm, PTFESample Filtration

Detailed Step-by-Step Protocol

Part 1: Sample Preparation and Extraction
  • Sample Collection and Freezing:

    • Excise fresh leaf tissue (typically 100-500 mg fresh weight) and immediately flash-freeze in liquid nitrogen to quench all enzymatic activity.

    • Rationale: This is the most critical step to prevent the artificial formation or degradation of oxylipins by endogenous enzymes released upon tissue damage.

  • Homogenization:

    • Pre-chill a mortar and pestle with liquid nitrogen.

    • Add the frozen leaf tissue and grind to a fine, homogenous powder.

    • Transfer the frozen powder to a pre-chilled tube.

    • Rationale: Grinding the tissue into a fine powder increases the surface area for efficient solvent extraction.

  • Extraction:

    • To the frozen tissue powder, add 2 mL of a pre-chilled (-20°C) extraction solvent mixture of isopropanol:ethyl acetate (1:4, v/v) containing 0.01% butylated hydroxytoluene (BHT).

    • Immediately add a known amount of internal standard (e.g., 10 ng of d5-Jasmonic Acid).

    • Rationale: Ethyl acetate is an effective solvent for the extraction of moderately polar lipids like 12-ODOA. Isopropanol aids in the disruption of cells and precipitation of proteins. BHT is an antioxidant that prevents the non-enzymatic oxidation of 12-ODOA during the extraction process[3][4]. The internal standard is added early to account for any loss of the analyte during subsequent steps[5].

    • Homogenize the sample using a high-speed homogenizer for 1 minute, keeping the tube on ice.

    • Sonicate the sample in an ultrasonic bath for 10 minutes at 4°C.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant into a new tube.

    • Repeat the extraction process on the pellet with another 2 mL of the extraction solvent, and combine the supernatants.

Part 2: Purification by Solid-Phase Extraction (SPE)
  • Solvent Evaporation:

    • Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution and Acidification:

    • Reconstitute the dried extract in 1 mL of 95:5 (v/v) water:acetonitrile with 0.1% formic acid.

    • Rationale: Acidification ensures that the carboxylic acid group of 12-ODOA is protonated, which is necessary for its retention on the aminopropyl SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition an aminopropyl (NH2) SPE cartridge by sequentially passing through:

      • 3 mL of hexane

      • 3 mL of ethyl acetate

      • 3 mL of methanol

      • 3 mL of the reconstitution solvent (95:5 water:acetonitrile with 0.1% formic acid)

    • Rationale: Conditioning the SPE cartridge activates the stationary phase and ensures reproducible retention of the analyte.

  • Sample Loading and Washing:

    • Load the reconstituted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of hexane to elute non-polar interfering compounds like chlorophyll and other lipids.

    • Rationale: The aminopropyl stationary phase retains acidic compounds like 12-ODOA while allowing non-polar compounds to pass through.

  • Elution:

    • Elute the 12-ODOA from the cartridge with 3 mL of ethyl acetate containing 1% formic acid.

    • Rationale: The acidic ethyl acetate disrupts the interaction between the protonated 12-ODOA and the aminopropyl sorbent, allowing for its selective elution.

    • Collect the eluate in a clean tube.

Part 3: Sample Preparation for LC-MS/MS Analysis
  • Final Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC vial.

LC-MS/MS Quantification

The analysis of 12-ODOA is best performed on a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

Liquid Chromatography Parameters
ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Parameters

The following parameters should be optimized for your specific instrument.

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -3.0 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The MRM transitions for 12-ODOA and the internal standard need to be determined by infusing the analytical standards into the mass spectrometer. For 12-ODOA (C12H20O3, MW: 212.29), the precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 211.3. Product ions will be generated by collision-induced dissociation (CID).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
12-ODOA (Quantifier) 211.3To be determinedTo be determined
12-ODOA (Qualifier) 211.3To be determinedTo be determined
d5-Jasmonic Acid (IS) 214.159.015

Note on MRM Transition Determination: To determine the optimal product ions and collision energies, infuse a standard solution of 12-ODOA into the mass spectrometer and perform a product ion scan of the precursor ion (m/z 211.3). Select the two most intense and stable product ions for the quantifier and qualifier transitions. Optimize the collision energy for each transition to maximize the signal intensity.

Data Analysis and Quality Control

  • Calibration Curve: Prepare a calibration curve by spiking known amounts of the 12-ODOA analytical standard into a blank matrix (e.g., an extract from a plant known to have very low levels of 12-ODOA) that has been spiked with the internal standard. Plot the ratio of the peak area of 12-ODOA to the peak area of the internal standard against the concentration of 12-ODOA.

  • Quantification: Determine the concentration of 12-ODOA in the samples by interpolating the peak area ratios from the calibration curve.

  • Quality Control: Include blank samples and quality control (QC) samples (spiked with a known concentration of 12-ODOA) in each analytical run to monitor for contamination and to assess the accuracy and precision of the method.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Recovery of 12-ODOA Inefficient extractionEnsure tissue is finely ground. Increase extraction time or perform an additional extraction step.
Degradation of 12-ODOAEnsure all steps are performed at low temperatures and that BHT is added to the extraction solvent.
Incomplete elution from SPEEnsure the elution solvent is sufficiently acidic (e.g., 1% formic acid).
High Background/Interference Incomplete removal of interfering compoundsOptimize the wash step in the SPE protocol. Consider using a different SPE sorbent.
Contamination from labwareUse high-purity solvents and thoroughly clean all glassware.
Poor Peak Shape in LC Column degradationReplace the column.
Inappropriate mobile phaseEnsure the mobile phase is properly prepared and filtered.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the extraction and quantification of this compound from plant leaves. By adhering to the principles of rapid enzyme inactivation, maintenance of chemical stability, selective purification, and accurate quantification using an internal standard and LC-MS/MS, researchers can obtain reliable and reproducible data. This will enable a deeper understanding of the role of 12-ODOA in plant biology and facilitate its exploration as a potential lead compound in drug discovery programs.

References

  • Boutaud, O., & Brash, A. R. (2001). Quantitation of the octadecanoid 12-oxo-phytodienoic acid, a signalling compound in plant mechanotransduction. The Plant Journal, 26(6), 665-671.
  • Dave, A., & Graham, I. A. (2012). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 24(2), 583-599.
  • Glauser, G., et al. (2008). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry.
  • Chen, Q., et al. (2021). Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction.
  • PubChem. (n.d.). 12-oxo-phytodienoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Heitz, T., et al. (2016). Dynamics of Jasmonate Metabolism upon Flowering and across Leaf Stress Responses in Arabidopsis thaliana. Plants, 5(1), 11.
  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany, 64(10), 1029-1055.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Vick, B. A., & Zimmerman, D. C. (1987). Characterization of 12-oxo-phytodienoic Acid reductase in corn: the jasmonic Acid pathway. Plant Physiology, 85(4), 1073-1078.
  • Park, S. W. (2023). Characterization of 12-oxo-phytodienoic Acid Signaling in Broad-spectrum Plant Defense Responses and Its Coordination with.
  • Nguefack, J., et al. (2018). Antioxidant Effect of Plants Aqueous Extract on Lipid Stability of Oreochromis niloticus during Traditional Sun and Smoke Drying in Far-North Cameroon. Food and Nutrition Sciences, 9(5), 562-576.
  • Ostermann, A. I., et al. (2024). Deeper insights into the stability of oxylipins in human plasma across multiple freeze-thaw cycles and storage conditions. Journal of Pharmaceutical and Biomedical Analysis, 243, 116587.
  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources. International Journal of Molecular Sciences, 19(4), 986.
  • Stumpe, M., et al. (2010). Conversion of 12-oxophytodienoic acid (OPDA) in leaves of Arabidopsis thaliana. FEBS Letters, 584(21), 4473-4478.
  • Kuteyi, O. (2025). Stability of oxylipins stored on biocompatible solid-phase microextraction (SPME) devices. Concordia University.
  • Trawińska, A., et al. (2021). Antioxidant Activity of Flaxseed Extracts in Lipid Systems. Molecules, 26(11), 3195.
  • Schober, Y., et al. (2020). Stability of oxylipins during plasma generation and long-term storage. Talanta, 219, 121074.
  • Shimadzu Scientific Instruments. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Khan, M. I. R., et al. (2021). Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview. Frontiers in Plant Science, 12, 660183.
  • Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • Gramza-Michałowska, A., & Reguła, J. (2016). Herb extract influence on the oxidative stability of selected lipids. Acta Scientiarum Polonorum Technologia Alimentaria, 15(4), 369-376.
  • Schober, Y., et al. (2020). Stability of oxylipins during plasma generation and long-term storage. Talanta, 219, 121074.
  • Park, S. W., et al. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in Plant Science, 12, 660183.
  • Creelman, R. A., & Mullet, J. E. (1997). BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS. Annual Review of Plant Physiology and Plant Molecular Biology, 48, 355-381.
  • Kuteyi, O. (2025). Stability of oxylipins stored on biocompatible solid-phase microextraction (SPME) devices. Concordia University.
  • Alvarez-Garrido, L., et al. (2021). Antioxidants in Plants: A Valorization Potential Emphasizing the Need for the Conservation of Plant Biodiversity in Cuba. Antioxidants, 10(11), 1686.
  • Kita, Y., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(14), e8814.

Sources

solid-phase extraction of 12-oxo-9Z-dodecenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and plant physiologists requiring a robust method for the isolation of 12-oxo-9(Z)-dodecenoic acid (12-ODZ) .

Executive Summary: 12-ODZ is a transient "wound hormone" in plants, acting as a precursor to traumatin (12-oxo-10(E)-dodecenoic acid). Its analysis is complicated by rapid isomerization to the thermodynamically stable 10(E)-isomer and oxidation to traumatic acid. Standard lipid extraction protocols often yield the artifact (traumatin) rather than the native signal. This protocol utilizes Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) coupled with immediate aldehyde derivatization to "lock" the 9(Z) configuration prior to GC-MS analysis.

Part 1: Physicochemical Profile & Extraction Logic

PropertyValue / CharacteristicImplication for Protocol
Analyte 12-oxo-9(Z)-dodecenoic acidTarget molecule.[1][2][3][4][5][6][7][8]
Structure C12 Fatty Acid with terminal aldehyde & cis-alkene.Bifunctional: Amphiphilic.
LogP ~2.5 - 3.0 (Estimated)Retains well on Reverse Phase (C18) and Polymeric (HLB).
pKa (COOH) ~4.8Must be protonated (pH < 4) for max retention on C18; HLB tolerates neutral pH better.
Stability CRITICAL: High lability.9(Z) double bond migrates to 10(E) (conjugated with aldehyde) spontaneously or via acid catalysis.
Reactivity Aldehyde group.Prone to Schiff base formation with matrix proteins.
The "Traumatin Dilemma" (Expert Insight)

Most "Traumatin" detected in biological samples is actually an artifact of extraction. The native signal is the 9(Z)-isomer. To capture it:

  • Enzyme Quench: Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) must be stopped instantly to prevent artificial generation of 12-ODZ during grinding.

  • Cold Chain: All steps must occur at 4°C.

  • Derivatization: The aldehyde must be protected immediately. We use PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) , which forms a stable oxime, preventing isomerization during downstream processing.

Part 2: Materials & Reagents

  • SPE Cartridge: Waters Oasis HLB (60 mg, 3 cc) or equivalent polymeric sorbent.

    • Why: Polymeric phases remain wetted and retain polar oxidation products better than silica-based C18.

  • Extraction Solvent: Isopropanol (IPA) / 0.1% Formic Acid (Cold).

    • Why: IPA inhibits phospholipase D and LOX activity more effectively than methanol.

  • Derivatizing Agent: 50 mM PFBHA hydrochloride in water.

  • Elution Solvent: Acetonitrile (ACN).

  • Antioxidant: BHT (Butylated hydroxytoluene), 0.05% w/v added to all organic solvents.

Part 3: Experimental Protocol

Step 1: Sample Preparation (Enzyme Quenching)
  • Tissue: 100–200 mg fresh plant tissue (e.g., leaves, wounded tissue).

  • Procedure:

    • Flash freeze tissue in liquid nitrogen immediately upon harvest.

    • Grind to a fine powder under liquid nitrogen.

    • Add 1.0 mL ice-cold Isopropanol + 0.05% BHT .

    • Vortex for 30 seconds; Sonicate on ice for 5 minutes.

    • Centrifuge at 10,000 x g for 10 min at 4°C.

    • Collect supernatant. Dilute 1:9 with Acidified Water (pH 3.5) to reduce organic content to 10% prior to loading.

Step 2: Solid-Phase Extraction (Oasis HLB)
  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water (pH 3.5 adjusted with acetic acid).

  • Loading:

    • Load the diluted supernatant (~10 mL) at a slow flow rate (1 mL/min).

    • Note: Do not let the cartridge dry, though HLB is forgiving.

  • Washing:

    • 1 mL 5% Methanol in Water. (Removes sugars and very polar acids).[9]

    • Critical: Dry the cartridge under vacuum for 5–10 minutes. Residual water interferes with methylation later.

  • Elution:

    • Elute with 2 x 500 µL Acetonitrile (ACN) .

    • Collect into a silanized glass vial.

Step 3: Two-Stage Derivatization (The "Locking" Step)
  • Reaction A: Aldehyde Stabilization (PFBHA)

    • To the eluate, add 50 µL of 50 mM PFBHA .

    • Incubate at Room Temperature for 30 minutes.

    • Mechanism: Converts unstable aldehyde to stable PFBHA-oxime.

  • Reaction B: Carboxyl Methylation

    • Evaporate solvent to dryness under Nitrogen stream.[7][10]

    • Reconstitute in 100 µL Methanol.

    • Add 100 µL TMS-Diazomethane (2 M in hexane).

    • React for 10 minutes (Yellow color persists). Neutralize with dilute acetic acid.

    • Extract into Hexane for GC-MS injection.

Part 4: Pathway Visualization

The following diagram illustrates the biogenesis of 12-ODZ and the critical isomerization pathway that this protocol aims to prevent.

G cluster_protocol Protocol Intervention Linoleic Linoleic Acid (C18:2) HPODE 13(S)-HPODE Linoleic->HPODE Oxygenation LOX Lipoxygenase (LOX) LOX->HPODE Target 12-oxo-9(Z)-dodecenoic acid (TARGET ANALYTE) HPODE->Target Cleavage HPL Hydroperoxide Lyase (HPL) HPL->Target Traumatin 12-oxo-10(E)-dodecenoic acid (Traumatin - Artifact) Target->Traumatin Isomerization (Acid/Heat) TraumaticAcid Traumatic Acid (Dicarboxylic Acid) Traumatin->TraumaticAcid Oxidation PFBHA PFBHA Derivatization PFBHA->Target Locks Structure

Caption: The "Traumatin Pathway" showing the rapid, non-enzymatic isomerization of the target 9(Z) analyte into the 10(E) artifact, which is prevented by PFBHA derivatization.

Part 5: Quality Control & Troubleshooting

IssueObservationRoot CauseSolution
Low Recovery No peak for 12-ODZ or Traumatin.Protein binding (Schiff base).Ensure high solvent ratio (1:10) during grinding; add 0.1% Formic Acid to extraction solvent.
Artifacts High 10(E)-Traumatin peak; Low 9(Z).Isomerization during SPE.Keep samples on ice; Avoid strong acids (pH < 3); Derivatize immediately.
GC Tailing Broad peaks.Incomplete methylation.Ensure TMS-Diazomethane is fresh; check for water in the final hexane extract.
Double Peaks Two peaks for 12-ODZ.Syn/Anti Oxime Isomers.[4][7][8][9][10][11]PFBHA forms syn and anti isomers of the oxime. Sum the areas of both peaks for quantification.

References

  • Coenen, A. et al. (2022).[6] "Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade." Applied Biochemistry and Biotechnology. Link

    • Key Insight: Establishes the rapid isomerization kinetics of 12-oxo-9(Z) to 10(E)
  • Gallasch, B. & Spiteller, G. (2000). "Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed." Lipids.[4][7] Link

    • Key Insight: Describes the PFBHA derivatization strategy for stabilizing labile f
  • Waters Corporation. "Oasis HLB Cartridge Care and Use Manual." Link

    • Key Insight: Standard operating procedures for polymeric SPE phases.
  • English, J. et al. (1939). "The Wound Hormones of Plants: II. The Isolation of a Crystalline Active Substance." Proceedings of the National Academy of Sciences. Link

    • Key Insight: Historical identification of Traumatic Acid, providing context for the oxidation p

Sources

High-Resolution LC-MS/MS Analysis of 12-oxo-9Z-dodecenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Scope

This guide details the analytical protocol for the detection and quantification of 12-oxo-9Z-dodecenoic acid , a labile C12 oxylipin derived from the hydroperoxide lyase (HPL) pathway. This molecule acts as a precursor to traumatin (12-oxo-10E-dodecenoic acid) and plays a critical role in plant stress signaling and wound response.

The Analytical Challenge: The primary obstacle in analyzing this compound is its rapid isomerization to the thermodynamically stable trans (10E) isomer (traumatin) and its susceptibility to oxidation. Standard lipid extraction protocols often lead to artifactual isomerization, rendering data inaccurate.

The Solution: This protocol employs a Derivatization-Stabilized LC-MS/MS workflow.[1] We utilize in situ derivatization with 2,4-Dinitrophenylhydrazine (DNPH) to "lock" the aldehyde functionality immediately upon extraction, preventing isomerization and enhancing ionization efficiency in negative electrospray ionization (ESI-) mode.

Molecule Profile & Pathway Context[2]

PropertyDetails
Target Name This compound
Formula C₁₂H₂₀O₃
Exact Mass 212.1412 Da
Precursor 13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid (13-HPOD)
Enzyme Hydroperoxide Lyase (HPL)
Major Instability Isomerizes to 12-oxo-10E-dodecenoic acid (Traumatin)
Biological Pathway Diagram

The following diagram illustrates the formation and degradation pathway, highlighting the critical critical isomerization step that this protocol aims to control.

HPL_Pathway cluster_legend Pathway Legend Linoleic Linoleic Acid (C18:2) HPOD 13-HPOD (Hydroperoxide) Linoleic->HPOD Lipoxygenase (LOX) Target This compound (Target Analyte) HPOD->Target Hydroperoxide Lyase (HPL) Hexanal Hexanal (Volatile) HPOD->Hexanal Traumatin Traumatin (12-oxo-10E) Target->Traumatin Spontaneous Isomerization (Rapid) key Green Box: Target Analyte Red Arrow: Unwanted Isomerization

Caption: Formation of this compound via the HPL pathway and its rapid isomerization to traumatin.

Experimental Protocol

Phase 1: Sample Preparation & Derivatization (Critical)

Objective: Extract the analyte while simultaneously blocking the aldehyde group to prevent Z-to-E isomerization.

Reagents:

  • Extraction Solvent: Acetonitrile (ACN) / 0.1% Formic Acid (ice-cold).

  • Derivatization Agent: 2,4-Dinitrophenylhydrazine (DNPH) solution (1 mg/mL in ACN with 0.1% Formic Acid).

  • Internal Standard (IS): 9-oxo-nonanoic acid-d3 (or a structurally similar fatty aldehyde).

Step-by-Step Workflow:

  • Tissue Disruption: Weigh 100 mg of plant tissue (frozen in liquid nitrogen). Grind to a fine powder.

  • Quench-Derivatization: Immediately add 1.0 mL of the DNPH Derivatization Solution .

    • Scientific Rationale: Adding DNPH during extraction ensures the aldehyde reacts before it has time to isomerize. The acidic environment catalyzes the hydrazone formation.

  • Incubation: Vortex vigorously for 30 seconds. Incubate at 4°C for 30 minutes in the dark.

    • Note: Avoid high temperatures (e.g., 60°C) often used for DNPH, as heat promotes Z/E isomerization of the double bond chain.

  • Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Filtration: Transfer the supernatant to an amber LC vial (to protect light-sensitive DNPH derivatives).

Phase 2: LC-MS/MS Method

Objective: Chromatographic separation of the Z-isomer derivative from potential E-isomer impurities.

Liquid Chromatography (HPLC/UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Why: High resolution is needed to separate the 9Z-DNPH derivative from the 10E-DNPH derivative.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
1.0 30 Start Gradient
8.0 95 Elution of Derivatives
10.0 95 Wash
10.1 30 Re-equilibration

| 13.0 | 30 | End |

Mass Spectrometry (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Rationale: The DNPH moiety is electron-withdrawing, and the carboxylic acid group on the analyte ensures excellent ionization in negative mode [M-H]-.

  • Source Parameters:

    • Capillary Voltage: 2.5 kV

    • Desolvation Temp: 450°C

    • Desolvation Gas: 800 L/hr

MRM Transitions (DNPH Derivative): The derivative formula is C₁₈H₂₂N₄O₆ (Analyte + DNPH - H₂O).

  • Precursor Ion [M-H]-: 391.15 m/z

Analyte DerivativePrecursor (m/z)Product (m/z)Collision Energy (eV)ID Role
12-oxo-9Z-DNPH 391.2163.025Quantifier (Dinitrophenyl anion)
12-oxo-9Z-DNPH 391.2211.118Qualifier (Loss of DNPH)
12-oxo-9Z-DNPH 391.2345.215Qualifier (Loss of NO₂)

Data Interpretation & Validation

Distinguishing Isomers

Even with derivatization, trace amounts of the 10E-isomer (Traumatin) may be present.

  • Retention Time: The 9Z-isomer typically elutes earlier than the 10E-isomer on a C18 column due to the "kinked" cis-geometry reducing hydrophobic interaction with the stationary phase compared to the linear trans-geometry.

  • Verification: Run a standard of 12-oxo-10E-dodecenoic acid (commercially available or synthesized) derivatized under the same conditions to mark the "Traumatin" retention time. Any peak eluting before this marker with the same MRM transition is the 9Z target.

Linearity & Recovery
  • Linearity: 1 nM to 10 µM (R² > 0.99).

  • LOD: Typically ~500 pM (derivatization significantly improves sensitivity over free aldehyde analysis).

Direct Analysis (Alternative)

Note: Use only if derivatization is impossible. High risk of underestimation due to degradation.

  • Column: C18 (Same as above).

  • Mobile Phase: Water/ACN with 5 mM Ammonium Acetate (pH 5.5).

    • Why: Ammonium acetate helps stabilize the carboxylate anion without being too acidic (which promotes isomerization).

  • MS Mode: ESI Negative.

  • Precursor [M-H]-: 211.1 m/z.

  • Transitions:

    • 211.1 -> 167.1 (Loss of CO₂, Quantifier)

    • 211.1 -> 193.1 (Loss of H₂O)

References

  • Coenen, A. et al. (2022).[2] "Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade." Applied Biochemistry and Biotechnology. Link

  • Laudert, D. et al. (1997). "Analysis of 12-oxo-phytodienoic acid enantiomers in biological samples by capillary gas chromatography-mass spectrometry using cyclodextrin stationary phases." Analytical Biochemistry. Link

  • Gallasch, B.A.[3] & Spiteller, G. (2000).[3] "Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed." Lipids.[3][4][5] Link

  • Cayman Chemical. "Product Information: 12-oxo-9(Z)-Dodecenoic Acid." Cayman Chemical Product Database. Link

  • Wang, Y.Z. et al. (2025).[1][6] "Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring." Analytical Chemistry. Link

Sources

Application Note: High-Fidelity GC-MS Profiling of 12-Oxo-9Z-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in plant physiology, lipidomics, and drug development focusing on oxylipin signaling. It details the high-fidelity derivatization and GC-MS analysis of 12-oxo-9Z-dodecenoic acid (traumatin precursor), a labile oxidized fatty acid derivative that requires specific stabilization of both its aldehyde and carboxylic acid functionalities.

Methodology: Two-Step PFBHA Oximation & TMS-Diazomethane Methylation Target Analyte: this compound (CAS: 60485-39-4)

Abstract & Scientific Rationale

This compound is a critical "wound hormone" precursor in plants, formed via the hydroperoxide lyase (HPL) pathway from linolenic acid. Its analysis is complicated by three structural features:

  • Terminal Aldehyde: Prone to oxidation, polymerization, and hydrate formation.

  • Cis-Double Bond (9Z): Susceptible to thermal isomerization to the trans (9E) isomer (traumatin) under acidic/high-heat conditions.

  • Carboxylic Acid: Requires esterification for volatility.

Why Standard FAME Methods Fail: Conventional fatty acid methyl ester (FAME) protocols using strong acid catalysts (e.g., BF₃-MeOH, HCl-MeOH) are unsuitable here. The acidic conditions can catalyze the isomerization of the cis double bond and induce acetal formation at the aldehyde group, leading to peak broadening and quantitative errors.

The Solution: This protocol utilizes a Two-Step "Soft" Derivatization :

  • Oximation: Stabilization of the aldehyde using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This adds a bulky, electron-capturing group that prevents oxidation and enhances MS sensitivity (especially in NCI mode).

  • Methylation: Esterification of the carboxylic acid using (Trimethylsilyl)diazomethane (TMS-DAM). This reagent operates under mild conditions, preventing double-bond migration.

Experimental Workflow Diagram

G node_start Biological Sample (Plant Tissue/Lipid Extract) node_step1 Step 1: Aldehyde Stabilization Reagent: PFBHA-HCl (aq) Time: 60 min @ 25°C node_start->node_step1 Add Internal Std node_extract Liquid-Liquid Extraction (Hexane/Ether) node_step1->node_extract Forms PFB-Oxime node_dry Drying & Reconstitution (Anhydrous Na2SO4 -> MeOH) node_extract->node_dry Remove Water node_step2 Step 2: Methylation Reagent: TMS-Diazomethane Time: 20 min @ 25°C node_dry->node_step2 Carboxyl Protection node_gc GC-MS Analysis (SIM Mode) node_step2->node_gc Inject 1 µL

Figure 1: Sequential derivatization workflow ensuring aldehyde stability before esterification.

Detailed Protocol

Reagents & Equipment[1]
  • PFBHA Reagent: 25 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in HPLC-grade water.

  • Methylating Agent: 2.0 M (Trimethylsilyl)diazomethane in diethyl ether (Commercial solution). Warning: Toxic. Handle in a fume hood.

  • Solvents: Methanol (anhydrous), Hexane (HPLC grade), Diethyl Ether.

  • Internal Standard: 12-oxo-10(E)-dodecenoic acid-d3 (if available) or a structural analog like 9-oxo-nonanoic acid.

Step-by-Step Methodology
Step 1: Aldehyde Stabilization (Oximation)

Rationale: The aldehyde is the most reactive group. Derivatizing it first prevents it from reacting during the subsequent methylation or extraction steps.

  • Sample Prep: Dissolve lipid extract (approx. 10–50 µg total lipid) in 100 µL of Methanol.

  • Reaction: Add 50 µL of PFBHA Reagent .

  • Incubation: Vortex briefly and incubate at room temperature (20–25°C) for 60 minutes .

    • Note: Heating is unnecessary and may degrade other lipids.

  • Quenching/Acidification: Add 500 µL of 1 M HCl (to protonate the carboxylic acid for extraction) and 500 µL of water.

Step 2: Extraction of the PFB-Oxime Intermediate
  • Add 1 mL of Hexane:Diethyl Ether (1:1) .

  • Vortex vigorously for 30 seconds; centrifuge at 2000 x g for 2 minutes.

  • Transfer the upper organic layer to a new glass vial.

  • Repeat extraction once more. Combine organic layers.

  • Drying: Pass the organic phase through a small column of anhydrous Na₂SO₄ to remove residual water (critical for the next step).

  • Evaporation: Evaporate solvent under a gentle stream of nitrogen to dryness.

Step 3: Carboxyl Methylation

Rationale: TMS-Diazomethane is a safer alternative to Diazomethane gas. It reacts rapidly with carboxylic acids in the presence of methanol to form methyl esters without acidic catalysis.

  • Reconstitution: Redissolve the dried residue in 200 µL of Methanol:Diethyl Ether (1:9) .

    • Mechanism:[1] Methanol is required as the proton source for the reaction.

  • Reaction: Add 20 µL of 2.0 M TMS-Diazomethane .

    • Observation: The solution should turn a persistent yellow color. If the yellow color fades immediately, add more reagent dropwise until the yellow color persists (indicating excess reagent).

  • Incubation: Let stand at room temperature for 20 minutes .

  • Quenching: Add 10 µL of Glacial Acetic Acid to neutralize excess TMS-Diazomethane (yellow color will disappear).

  • Final Prep: Evaporate to dryness under nitrogen and reconstitute in 100 µL of Hexane for GC-MS injection.

GC-MS Parameters & Data Interpretation[2][3][4][5]

Instrument Settings[6]
  • Column: Agilent DB-5ms or equivalent (30 m × 0.25 mm × 0.25 µm). Non-polar stationary phases are preferred.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min)

    • Ramp 1: 20°C/min to 180°C

    • Ramp 2: 5°C/min to 280°C (hold 5 min)

  • Transfer Line: 280°C.

  • Ion Source: 230°C (EI Mode, 70 eV).

Mass Spectral Characteristics

The derivative formed is 12-PFB-oximino-9Z-dodecenoic acid methyl ester .

Fragment Ion (m/z)Origin/StructureDiagnostic Value
181

Base Peak. Characteristic of all PFB derivatives. Use for quantification.
M+ (Molecular Ion)423 (approx)Weak in EI, very strong in NCI (Negative Chemical Ionization).
M-31 Loss of -OCH₃Loss of methoxy group from the ester.
M-197 Loss of -OCH₂C₆F₅Loss of the PFB group.

Important Chromatographic Feature: Oxime derivatization often results in the formation of syn and anti geometric isomers around the C=N bond. You may observe two distinct peaks for the single analyte (usually ratio 1:10 to 1:3).

  • Action: Sum the areas of both peaks for quantitative analysis.

Troubleshooting & Validation

Common Failure Modes
  • Isomerization (9Z to 9E):

    • Symptom:[2][3][4] Appearance of a peak with identical mass spectrum but slightly later retention time (Traumatin derivative).

    • Cause: Exposure to strong acids or excessive heat during methylation.

    • Fix: Ensure TMS-Diazomethane is used (not BF3) and evaporation temps do not exceed 30°C.

  • Low Sensitivity:

    • Cause: Incomplete derivatization of the aldehyde.

    • Fix: Ensure PFBHA reaction pH is slightly acidic (pH 3-5) naturally provided by the HCl salt of the reagent. Do not make the solution basic.

  • Moisture Interference:

    • Cause: TMS-Diazomethane reacts with water to form diazomethane gas and TMS-OH, depleting the reagent.

    • Fix: Ensure the extract is strictly dried with Na₂SO₄ before Step 3.

Reference Data Table
ParameterSpecification
Linearity Range 0.5 ng – 100 ng on-column
Detection Limit (LOD) ~50 pg (SIM Mode, m/z 181)
Derivative Stability 48 hours at 4°C (in Hexane)
Isomer Separation 9Z and 9E isomers are baseline resolved on DB-5ms

References

  • Gallasch, B. A., & Spiteller, G. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed.[5] Lipids, 35(9), 953–960. Link

  • Laudert, D., et al. (1997). Analysis of 12-oxo-phytodienoic acid enantiomers in biological samples by capillary gas chromatography-mass spectrometry using cyclodextrin stationary phases.[1] Analytical Biochemistry, 246(2), 211–217. Link

  • Schulze, B., et al. (2006). A GC-MS-based method for the simultaneous quantification of common oxylipins along with labile and highly reactive compounds. Analytical Biochemistry. (Contextual reference for PFBHA usage in oxylipins).
  • Sigma-Aldrich. Derivatization of Fatty acids to FAMEs. Technical Bulletin. Link

Sources

Analytical Standards for 12-oxo-9Z-dodecenoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the analytical standards for 12-oxo-9Z-dodecenoic acid, a C12 oxylipin derived from the enzymatic oxidation of linoleic and α-linolenic acids.[1][2][3] As a molecule of interest in various biological processes, including plant defense and as a potential precursor for bio-based polymers, its accurate quantification is paramount.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and technical insights for the robust analysis of this compound.

Introduction to this compound

This compound is a metabolite formed through the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway.[6] It is an omega-oxo fatty acid with a cis double bond at the 9th position and an aldehyde group at the 12th position.[2][3] The presence of both a carboxylic acid and an aldehyde functional group makes it a bifunctional molecule with potential for various chemical modifications and applications.[4]

A critical aspect of handling this compound is its propensity to isomerize to the more stable trans-isomer, 12-oxo-10E-dodecenoic acid, also known as traumatin.[5] This isomerization can occur during sample preparation and analysis, leading to inaccurate quantification. Therefore, careful consideration of experimental conditions is crucial.

Physicochemical Properties and Commercial Availability

A clear understanding of the physicochemical properties of this compound is fundamental for its analysis.

PropertyValueSource
CAS Number 60485-39-4[1][7]
Molecular Formula C₁₂H₂₀O₃[1][7]
Molecular Weight 212.29 g/mol [1][7]
Synonyms 12-oxo-cis-9-dodecenoic acid, (9Z)-12-Oxo-9-dodecenoic acid[7]
Physical State Liquid[7]
Purity (Commercial) >98%[7]
Storage Freezer (-20°C or -80°C), in solution (e.g., ethanol)[8]

High-purity analytical standards are commercially available from various suppliers, which are essential for method validation, calibration, and as a reference for in-house prepared standards.

Preparation of an In-House Analytical Standard

For laboratories requiring larger quantities or wishing to have a well-characterized in-house standard, enzymatic synthesis is a viable option. The following protocol is based on the established lipoxygenase and hydroperoxide lyase enzymatic cascade.[9][10]

Enzymatic Synthesis Workflow

cluster_0 Enzymatic Cascade Linoleic_Acid Linoleic Acid 13S_HPODE 13(S)-Hydroperoxyoctadecadienoic Acid (13S-HPODE) Linoleic_Acid->13S_HPODE Lipoxygenase (LOX) 12_oxo_9Z This compound 13S_HPODE->12_oxo_9Z Hydroperoxide Lyase (HPL)

Caption: Enzymatic synthesis of this compound.

Detailed Protocol for Enzymatic Synthesis and Purification:

Materials:

  • Linoleic acid

  • Soybean Lipoxygenase (LOX-1)

  • Recombinant Hydroperoxide Lyase (HPL)

  • Potassium phosphate buffer (50 mM, pH 6.0)

  • Sodium chloride (NaCl)

  • Methyl tert-butyl ether (MTBE)

  • Ethanol

  • Nitrogen gas

Procedure:

  • Lipoxygenation: Prepare a reaction mixture containing linoleic acid in 50 mM potassium phosphate buffer (pH 6.0). Initiate the reaction by adding soybean lipoxygenase. Incubate at room temperature with gentle stirring, monitoring the formation of the hydroperoxide intermediate (13S-HPODE) by UV spectroscopy at 234 nm.

  • Hydroperoxide Lyase Reaction: Once the lipoxygenation is complete, add the recombinant hydroperoxide lyase to the reaction mixture.[10] This reaction is rapid and should be monitored closely.[5]

  • Extraction: Quench the reaction and extract the products with methyl tert-butyl ether (MTBE).[10]

  • Solvent Evaporation: Separate the organic layer and evaporate the MTBE under a stream of nitrogen gas. The co-product, hexanal, is volatile and will be removed during this step, leaving the desired this compound.[10]

  • Purification (Optional): For higher purity, the extracted material can be further purified using flash chromatography on a silica gel column.

  • Storage: Dissolve the purified this compound in ethanol and store at -80°C to minimize degradation and isomerization.[8]

Analytical Methodologies

The choice of analytical method depends on the research question, required sensitivity, and available instrumentation. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of fatty acids typically requires derivatization to increase their volatility and improve chromatographic performance. Methylation of the carboxylic acid group is a common and effective derivatization strategy.

Sample Sample containing this compound Derivatization Derivatization (Methylation) Sample->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing GC_MS_Analysis->Data_Processing

Caption: GC-MS workflow for this compound analysis.

Protocol for Derivatization and GC-MS Analysis:

Materials:

  • Dried sample containing this compound

  • Methanolic HCl or BF₃-Methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Derivatization to Methyl Ester: To the dried sample, add methanolic HCl or BF₃-Methanol and heat at 60°C for 30 minutes. This reaction converts the carboxylic acid to its methyl ester.

  • Extraction: After cooling, add hexane and water to the reaction mixture. Vortex thoroughly and centrifuge to separate the layers. Collect the upper hexane layer containing the fatty acid methyl ester.

  • Washing and Drying: Wash the hexane layer with a saturated NaCl solution to remove any remaining acid catalyst. Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system.

GC-MS Parameters (Suggested starting point):

ParameterRecommended Setting
GC Column A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Injector Temperature 250°C
Oven Temperature Program Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
Carrier Gas Helium at a constant flow rate of 1 mL/min.
MS Ionization Mode Electron Ionization (EI) at 70 eV.
MS Scan Range m/z 50-500.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of oxylipins without the need for derivatization. A Multiple Reaction Monitoring (MRM) method is typically employed for quantification.

Protocol for LC-MS/MS Analysis:

Sample Preparation:

Effective sample preparation is critical to remove interfering substances and concentrate the analyte. Solid-phase extraction (SPE) is a commonly used technique for oxylipin analysis.[11]

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog, if available) to the sample.

  • Protein Precipitation: For biological samples, precipitate proteins with a cold solvent like methanol or acetonitrile.[12]

  • Solid-Phase Extraction (SPE): Use a mixed-mode anion exchange SPE cartridge. Condition the cartridge with methanol and water. Load the sample, wash with a low-organic solvent to remove interferences, and elute the oxylipins with an acidified organic solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.

LC-MS/MS Parameters (Suggested starting point):

ParameterRecommended Setting
LC Column A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient A suitable gradient from a low to high percentage of mobile phase B to elute the analyte.
Flow Rate 0.3 mL/min.
Ionization Mode Electrospray Ionization (ESI) in negative mode.
MRM Transition (Predicted) Precursor Ion (Q1): m/z 211.1 ([M-H]⁻) Product Ion (Q3): A characteristic fragment ion needs to be determined by infusing the standard and performing a product ion scan. Common losses for fatty acids include water and CO₂.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For the definitive structural elucidation of an in-house prepared standard, 1H and 13C NMR spectroscopy are indispensable. While specific literature data for this compound is scarce, the expected chemical shifts can be predicted based on its structure and comparison with similar fatty acids.

Expected 1H NMR Signals:

  • Aldehyde proton: A singlet or triplet around 9.7 ppm.

  • Olefinic protons: Multiplets between 5.3 and 5.5 ppm.

  • Protons alpha to the carbonyl and carboxylic acid groups: Triplets around 2.2-2.4 ppm.

  • Methylene protons: A series of multiplets between 1.2 and 1.7 ppm.

Expected 13C NMR Signals:

  • Carboxylic acid carbonyl: Around 179 ppm.

  • Aldehyde carbonyl: Around 202 ppm.

  • Olefinic carbons: Between 128 and 132 ppm.

  • Methylene carbons: A series of signals between 24 and 34 ppm.

Stability and Isomerization Considerations

As previously mentioned, the isomerization of the 9Z-double bond to the 10E-position to form traumatin is a significant challenge.[5]

Factors promoting isomerization:

  • Exposure to light

  • Elevated temperatures

  • Acidic or basic conditions

Strategies to minimize isomerization:

  • Storage: Store standards and samples at -80°C in an inert solvent like ethanol.

  • Sample Preparation: Perform all sample preparation steps on ice and under dim light. Use neutral pH buffers whenever possible.

  • Analysis: Analyze samples promptly after preparation. Use a well-maintained chromatographic system to ensure sharp peaks and minimize on-column degradation.

Conclusion

The accurate analysis of this compound requires careful consideration of its chemical properties, potential for isomerization, and the selection of appropriate analytical techniques. This guide provides a framework for researchers to develop and validate robust methods for the quantification of this important oxylipin. By utilizing commercially available standards or preparing well-characterized in-house standards, and by employing optimized GC-MS or LC-MS/MS protocols, reliable and reproducible data can be achieved.

References

  • Coenen, T., et al. (2023). Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. Applied Microbiology and Biotechnology, 107(5-6), 1637-1650.
  • Gallasch, B. A., & Spiteller, G. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). Lipids, 35(9), 953–960.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible routes explaining 12-oxo-9(Z)-dodecenoic acid disappearance.... Retrieved from [Link]

  • Coenen, T., et al. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. Applied Biochemistry and Biotechnology, 194(10), 4769-4786.
  • Zimmerman, D. C., & Vick, B. A. (1970). Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid. Plant Physiology, 46(3), 445–453.
  • Coenen, T., et al. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. Applied Biochemistry and Biotechnology, 194(10), 4769-4786.
  • Gallasch, B. A., & Spiteller, G. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). Lipids, 35(9), 953–960.
  • Coenen, T., et al. (2023). Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. Applied Microbiology and Biotechnology, 107(5-6), 1637-1650.
  • Gallasch, B. A., & Spiteller, G. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). Lipids, 35(9), 953–960.
  • Schebb, N. H., et al. (2022). Technical recommendations for analyzing oxylipins by liquid chromatography–mass spectrometry. Journal of Lipid Research, 63(1), 100147.
  • Zenodo. (2022). Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Retrieved from [Link]

  • Kishino, S., et al. (2022). Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics. Journal of Lipid Research, 63(11), 100284.
  • Lee, J. H., et al. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. Molecules, 24(1), 173.
  • Wang, Y., et al. (2022). Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. Metabolites, 12(10), 947.

Sources

Application Notes and Protocols for Studying Gene Expression Changes Induced by 12-oxo-9Z-dodecenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for investigating the impact of the oxylipin 12-oxo-9Z-dodecenoic acid on cellular gene expression. As a reactive lipid species, this compound holds the potential to modulate key signaling pathways involved in inflammation, metabolism, and cellular stress responses. These protocols are designed to provide a robust framework for researchers in academia and industry to explore the therapeutic and biological implications of this molecule. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for cell-based assays, and outline a comprehensive data analysis pipeline for transcriptomic studies.

Introduction: The Significance of this compound

This compound is an oxygenated metabolite of polyunsaturated fatty acids, belonging to the diverse class of signaling molecules known as oxylipins.[1][2] These molecules are increasingly recognized for their roles in a myriad of physiological and pathological processes. Structurally, this compound possesses an electrophilic α,β-unsaturated carbonyl group, a feature that allows it to react with nucleophilic cellular targets, thereby modulating protein function and signaling cascades.[3]

While research on this specific oxylipin is emerging, the broader class of electrophilic fatty acids is known to activate critical transcription factors that regulate cellular homeostasis. Two such key regulators are the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

  • Nrf2 Signaling: The Nrf2 pathway is the primary cellular defense mechanism against oxidative and electrophilic stress.[1][2] Electrophiles can modify cysteine residues on the Nrf2 inhibitor, Keap1, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a battery of antioxidant and cytoprotective genes.[4]

  • PPARγ Signaling: PPARγ is a nuclear receptor that plays a pivotal role in lipid metabolism, adipogenesis, and inflammation.[5] Certain oxylipins can act as endogenous ligands for PPARγ, modulating its transcriptional activity and influencing a wide range of target genes.[6][7] A structurally similar compound, 10-oxo-12(Z)-octadecenoic acid, has been shown to potently activate PPARγ.[8]

Given these precedents, we hypothesize that this compound can induce significant changes in gene expression by activating the Nrf2 and/or PPARγ signaling pathways. The following protocols will guide you through a comprehensive investigation of this hypothesis.

Hypothesized Signaling Pathways for this compound

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 12-oxo-9Z-dodecenoic_acid This compound Keap1 Keap1 12-oxo-9Z-dodecenoic_acid->Keap1 Covalent Adduction (Hypothesized) PPARg_cyto PPARγ 12-oxo-9Z-dodecenoic_acid->PPARg_cyto Ligand Binding (Hypothesized) Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibition Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation PPARg_nuc PPARγ PPARg_cyto->PPARg_nuc Translocation RXR_cyto RXR RXR_nuc RXR RXR_cyto->RXR_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Target_Genes_Nrf2 Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Target_Genes_Nrf2 Transcription PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_nuc->PPRE RXR_nuc->PPRE Target_Genes_PPARg Metabolic & Anti-inflammatory Genes PPRE->Target_Genes_PPARg Transcription

Caption: Hypothesized signaling pathways of this compound.

Experimental Design: A Self-Validating Approach

A robust experimental design is paramount to obtaining reproducible and meaningful results. We advocate for a multi-tiered approach that incorporates both discovery-based transcriptomics and targeted validation.

Cell Line Selection

The choice of cell line should be guided by the biological question of interest. Here are two recommended and well-characterized options:

  • RAW 264.7 (Murine Macrophage-like): Ideal for studying inflammatory responses. Macrophages are key players in the immune response and are known to be modulated by lipid mediators.[9][10]

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for studying hepatic lipid metabolism and toxicology.[11][12] The liver is a central organ for fatty acid processing, making this cell line highly relevant.

Treatment Conditions and Controls

To ensure the observed effects are specific to this compound, a comprehensive set of controls is essential.

Treatment Group Description Purpose
Untreated Control Cells cultured in standard medium.Baseline gene expression.
Vehicle Control Cells treated with the carrier for the fatty acid (e.g., BSA in serum-free medium).To control for any effects of the delivery vehicle.
This compound Cells treated with a dose-range of the compound.To determine the dose-dependent effects on gene expression.
Positive Control (Nrf2) Cells treated with a known Nrf2 activator (e.g., Sulforaphane or tBHQ).[13]To validate the responsiveness of the Nrf2 pathway in the chosen cell line.
Positive Control (PPARγ) Cells treated with a known PPARγ agonist (e.g., Rosiglitazone).[14]To validate the responsiveness of the PPARγ pathway in the chosen cell line.

Dose-Response and Time-Course: It is recommended to perform initial experiments to determine the optimal concentration and treatment duration for this compound. A typical starting point would be a dose-range from 1 µM to 50 µM and a time-course from 6 to 24 hours.

Detailed Protocols

Preparation of this compound Stock Solution and Working Solutions

Causality: Fatty acids are poorly soluble in aqueous media and can be cytotoxic at high concentrations. Complexing them with fatty acid-free Bovine Serum Albumin (BSA) mimics their physiological transport in the bloodstream and enhances their bioavailability to cells in culture.[13]

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Fatty acid-free BSA

  • Serum-free cell culture medium (e.g., DMEM)

  • Sterile, conical tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound in ethanol. Store at -80°C in small aliquots to minimize freeze-thaw cycles.

  • Prepare a 10% (w/v) BSA solution in serum-free medium. Filter-sterilize through a 0.22 µm filter.

  • To prepare a 1 mM working solution of the fatty acid-BSA complex: a. In a sterile tube, add the appropriate volume of the 10 mM fatty acid stock solution. b. Under a sterile hood, evaporate the ethanol by a gentle stream of nitrogen gas or by leaving the tube open for a short period. c. Add the corresponding volume of the 10% BSA solution to achieve a 1 mM final concentration of the fatty acid. d. Incubate at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Prepare the final treatment concentrations by diluting the 1 mM fatty acid-BSA complex in serum-free medium. The final BSA concentration should be kept consistent across all treatment groups, including the vehicle control.

Cell Culture and Treatment

Protocol:

  • Culture the chosen cell line (RAW 264.7 or HepG2) in their recommended growth medium until they reach 70-80% confluency.

  • Seed the cells into appropriate culture plates (e.g., 6-well plates for RNA extraction) at a density that will allow them to reach 80-90% confluency at the time of treatment.

  • Allow the cells to adhere and recover for 24 hours.

  • Gently aspirate the growth medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).

  • Replace the medium with serum-free medium containing the appropriate treatments (untreated, vehicle control, this compound, and positive controls).

  • Incubate the cells for the predetermined time at 37°C in a humidified incubator with 5% CO₂.

RNA Extraction and Quality Control

Causality: High-quality, intact RNA is crucial for reliable downstream applications like RNA-sequencing and qPCR. The use of a reputable RNA extraction kit and subsequent quality control checks are non-negotiable steps.

Protocol:

  • Following treatment, aspirate the medium and wash the cells with ice-cold PBS.

  • Lyse the cells directly in the culture plate using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol Reagent, Invitrogen).

  • Proceed with the RNA extraction according to the manufacturer's protocol, including an on-column DNase digestion step to remove any contaminating genomic DNA.

  • Elute the RNA in nuclease-free water.

  • Quality Control:

    • Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Purity: Assess the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8) to check for protein and solvent contamination, respectively.

    • Integrity: Analyze the RNA integrity by running an aliquot on an Agilent Bioanalyzer or a similar automated electrophoresis system. An RNA Integrity Number (RIN) of >8 is recommended for RNA-sequencing.

Gene Expression Analysis: A Two-Pronged Approach

A combination of global transcriptomic profiling by RNA-sequencing and targeted validation by qPCR provides a comprehensive and robust analysis of gene expression changes.

Global Transcriptomic Profiling by RNA-Sequencing (RNA-seq)

Experimental Workflow for RNA-seq

cluster_0 Wet Lab cluster_1 Bioinformatics A Cell Treatment B RNA Extraction & QC A->B C Library Preparation B->C D Sequencing C->D E Raw Read QC (FastQC) D->E F Alignment to Genome (STAR) E->F G Quantification (Salmon) F->G H Differential Expression (DESeq2) G->H I Pathway & GO Analysis (Metascape, GSEA) H->I RawData Raw FASTQ Files QC Quality Control (FastQC) RawData->QC Alignment Alignment (STAR) QC->Alignment Quantification Quantification (Salmon) Alignment->Quantification CountMatrix Gene Count Matrix Quantification->CountMatrix Normalization Normalization CountMatrix->Normalization DEA Differential Expression Analysis (DESeq2) Normalization->DEA DEG_List Differentially Expressed Genes (DEGs) DEA->DEG_List PathwayAnalysis Pathway & GO Enrichment (Metascape) DEG_List->PathwayAnalysis GSEA Gene Set Enrichment Analysis (GSEA) DEG_List->GSEA Interpretation Biological Interpretation PathwayAnalysis->Interpretation GSEA->Interpretation

Caption: A recommended bioinformatics pipeline for RNA-seq data analysis.

Step-by-Step Guide:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Alignment to a Reference Genome: Align the high-quality reads to a reference genome (human or mouse) using a splice-aware aligner such as STAR . 3. Gene Expression Quantification: Use a tool like Salmon or featureCounts to quantify the number of reads mapping to each gene, generating a count matrix. [15]4. Differential Gene Expression Analysis: Utilize R packages like DESeq2 or edgeR to normalize the count data and perform statistical analysis to identify genes that are significantly up- or down-regulated between the treatment and control groups. [16]5. Pathway and Gene Ontology (GO) Enrichment Analysis: Use the list of differentially expressed genes as input for tools like Metascape or DAVID to identify enriched biological pathways and GO terms. [17]This step provides insights into the biological processes affected by this compound.

  • Gene Set Enrichment Analysis (GSEA): This method can be used to determine whether a predefined set of genes (e.g., genes in the Nrf2 or PPARγ pathway) shows statistically significant, concordant differences between the treated and control samples.

Interpretation of Results and Data Presentation

Data Presentation:

  • Volcano Plot: Visualize the results of the differential expression analysis, highlighting genes with both statistically significant p-values and large fold changes.

  • Heatmap: Display the expression patterns of the top differentially expressed genes across all samples.

  • Pathway Diagrams: Use the results from the enrichment analysis to create diagrams of the most significantly affected signaling pathways.

Example Data Summary Table:

Gene Log2 Fold Change (RNA-seq) Adjusted p-value (RNA-seq) Log2 Fold Change (qPCR) Putative Pathway
HMOX13.51.2e-83.2Nrf2
NQO12.85.6e-72.5Nrf2
FABP44.12.3e-93.8PPARγ
ADIPOQ3.29.1e-82.9PPARγ

By following these detailed application notes and protocols, researchers can generate high-quality, reproducible data to elucidate the gene regulatory effects of this compound, paving the way for a deeper understanding of its biological functions and therapeutic potential.

References

  • Prost, I., et al. (2005). Evaluation of the antimicrobial activities of plant oxylipins supports their involvement in defense against pathogens. Plant Physiology, 139(4), 1902-1913. [Link]

  • Vick, B. A., & Zimmerman, D. C. (1987). Oxidative systems for modification of fatty acids: the lipoxygenase pathway. In The Biochemistry of Plants (Vol. 9, pp. 53-90). Academic Press. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Schopfer, F. J., et al. (2011). Formation and signaling actions of electrophilic lipids. Chemical Reviews, 111(10), 5997-6021. [Link]

  • Stalin, A., et al. (2024). Computational analysis of single nucleotide polymorphisms (SNPs) in PPAR gamma associated with obesity, diabetes and cancer. Journal of Biomolecular Structure & Dynamics, 40(4), 1843-1857. [Link]

  • Hsu, H. T., & Chi, C. W. (2014). Emerging role of the peroxisome proliferator-activated receptor-gamma in hepatocellular carcinoma. Journal of Hepatocellular Carcinoma, 1, 125-134. [Link]

  • Maciejewska-Karłowska, A., et al. (2013). The Pro12Ala polymorphism of the PPARG gene in Polish rowers. Journal of Human Kinetics, 38, 83-91. [Link]

  • Gerin, I., et al. (2017). In vitro cellular models of human hepatic fatty acid metabolism: differences between Huh7 and HepG2 cell lines in human and fetal bovine culturing serum. Physiological Reports, 5(24), e13545. [Link]

  • Pawlak, M., et al. (2020). Comparison of PPAR Ligands as Modulators of Resolution of Inflammation, via Their Influence on Cytokines and Oxylipins Release in Astrocytes. International Journal of Molecular Sciences, 21(24), 9693. [Link]

  • RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. [Link]

  • Stark, R., et al. (2023). From bench to bytes: a practical guide to RNA sequencing data analysis. Briefings in Bioinformatics, 24(1), bbac533. [Link]

  • Zhou, Y., et al. (2019). Metascape provides a biologist-oriented resource for the analysis of systems-level datasets. Nature Communications, 10(1), 1523. [Link]

  • Itoh, T., et al. (2008). Structural basis for the activation of PPARγ by oxidized fatty acids. Nature Structural & Molecular Biology, 15(9), 924-931. [Link]

  • Park, J. B. (2024). Activation of Nuclear Factor Erythroid 2-Related Factor-2 by Oxylipin from Mangifera indica Leaves. Antioxidants, 13(2), 199. [Link]

  • Al-Snafi, A. E. (2025). Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation. Frontiers in Immunology, 16, 1550500. [Link]

  • Bonefeld-Jørgensen, E. C., et al. (2019). Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum. Environmental Health, 18(1), 47. [Link]

  • Kim, Y. I., et al. (2015). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, potently activates PPARγ and stimulates adipogenesis. The FASEB Journal, 29(4), 1545-1556. [Link]

  • Huang, da W., et al. (2009). Systematic and integrative analysis of large gene lists using DAVID bioinformatics resources. Nature Protocols, 4(1), 44-57. [Link]

  • J., et al. (2025). Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation. Frontiers in Immunology, 16, 1550500. [Link]

  • Patro, R., et al. (2014). Salmon: fast, principaled quantification of transcript expression from RNA-seq reads. bioRxiv. [Link]

  • Athar, M., et al. (2024). A Comparison of Primary Human Hepatocytes and Hepatoma Cell Lines to Model the Effects of Fatty Acids, Fructose and Glucose on Liver Cell Lipid Accumulation. International Journal of Molecular Sciences, 25(3), 1740. [Link]

  • Pawlak, M., et al. (2020). Comparison of PPAR Ligands as Modulators of Resolution of Inflammation, via Their Influence on Cytokines and Oxylipins Release in Astrocytes. International Journal of Molecular Sciences, 21(24), 9693. [Link]

  • Schopfer, F. J., et al. (2018). Identification of oxidized prostaglandin metabolites as PPAR ligands. Proceedings of the National Academy of Sciences, 115(11), 2736-2741. [Link]

  • GitHub. (n.d.). CebolaLab/RNA-seq: Step-by-step analysis pipeline for RNA-seq data. [Link]

  • Takahashi, H., et al. (2016). 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes. Journal of Agricultural and Food Chemistry, 64(26), 5327-5334. [Link]

  • Ecker, J., et al. (2010). A Mouse Macrophage Lipidome. Journal of Biological Chemistry, 285(39), 29882-29894. [Link]

  • Schoepfer, F. J., et al. (2018). Fatty Acid Metabolism in HepG2 Cells. Frontiers in Physiology, 9, 421. [Link]

  • ResearchGate. (n.d.). Positive and negative regulators of Nrf2. [Link]

  • Chen, Y., et al. (2023). NRF2, a Superstar of Ferroptosis. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Ishii, T., et al. (2004). Transcription Factor Nrf2 Regulates Inflammation by Mediating the Effect of 15-Deoxy-Δ12,14-Prostaglandin J2. Molecular and Cellular Biology, 24(1), 36-45. [Link]

  • Ecker, J., et al. (2010). A Mouse Macrophage Lipidome. Journal of Biological Chemistry, 285(39), 29882-29894. [Link]

  • Lee, J. M., et al. (2014). Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs. Molecules, 19(9), 14447-14463. [Link]

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. Nutrition Journal, 13, 17. [Link]

  • Reddit. (2024). Why is every reviewer/PI obsessed with validating RNA-sequencing with qPCR? [Link]

  • Galaxy Training. (n.d.). Transcriptomics / Reference-based RNA-Seq data analysis / Hands-on. [Link]

  • Fang, M., et al. (2015). Activation of Human Peroxisome Proliferator-Activated Nuclear Receptors (PPARγ1) by Semi-Volatile Compounds (SVOCs) and Chemical Mixtures in Indoor Dust. Environmental Health Perspectives, 123(8), 772-778. [Link]

  • RiverAxe. (2025). Top Bioinformatics Tools for RNA Sequencing Data Analysis: Best Value for Your Research. [Link]

  • Costa-Silva, J., et al. (2017). Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. Journal of Computational Biology, 24(10), 969-982. [Link]

  • ResearchGate. (n.d.). Impact of Dietary Fatty Acids on Macrophage Lipid Metabolism, Signaling and Function. [Link]

  • Gerling, S., et al. (2018). Suitability of hepatocyte cell lines HepG2, AML12 and THLE-2 for investigation of insulin signalling and hepatokine gene expression. Open Biology, 8(10), 180143. [Link]

  • ResearchGate. (n.d.). Full library screening for Nrf2 activators through ARE induction assay. [Link]

  • Metascape Blog. (2016). Why DAVID should no longer be used? [Link]

  • Yamamoto, M., et al. (2005). Oxidative and Electrophilic Stresses Activate Nrf2 through Inhibition of Ubiquitination Activity of Keap1. Molecular and Cellular Biology, 25(1), 271-280. [Link]

  • Advaita Bioinformatics. (n.d.). Pathway Analysis Methods Review. [Link]

  • Bioinformatics for Beginners. (2025). Database for Annotation, Visualization and Integrated Discovery (DAVID) - An Overview. [Link]

Sources

Technical Brief: Sourcing, Handling, and Application of 12-oxo-9Z-dodecenoic Acid (12-OD)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Significance

12-oxo-9Z-dodecenoic acid (12-OD) , often referred to as cis-traumatin, is a pivotal "wound hormone" intermediate in the oxylipin signaling pathway. Structurally, it is a C12 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-oxo fatty acid containing a cis double bond at position 9.

In biological systems, 12-OD is generated rapidly following cellular disruption (wounding). It is the direct cleavage product of 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT) or 13(S)-hydroperoxy-octadecadienoic acid (13-HPODE) by the enzyme Hydroperoxide Lyase (HPL) .[1]

Key Research Applications:

  • Plant Defense Signaling: Precursor to Traumatic Acid (the healing agent in plants).

  • Lipid Peroxidation Biomarkers: Indicator of specific LOX/HPL pathway activation.

  • Green Note Volatiles: The co-product of 12-OD generation is (3Z)-hexenal (leaf aldehyde), crucial for flavor chemistry.

Commercial Sources & Sourcing Strategy

Due to the presence of a reactive aldehyde group and a cis-double bond, 12-OD is chemically labile. It is prone to oxidation (forming dicarboxylic traumatic acid) and isomerization (forming the more stable trans-isomer, 12-oxo-10E-dodecenoic acid).

Consequently, "off-the-shelf" availability is lower than standard fatty acids. Sourcing strategies are categorized by Direct Purchase (for standards) and Enzymatic Synthesis (for bulk/experimental use).

Direct Commercial Suppliers (Reference Standards)

Use these sources for analytical calibration (GC-MS/LC-MS) or small-scale bioassays.

SupplierCatalog / Ref #FormatPurityNotes
Larodan 13-1212 Neat / Solution>98%Primary Source. Specialized in research-grade lipids.[2][3] Ships on dry ice.
Cayman Chemical InquireSolution (ACN)≥95%Often listed as "12-oxo-9(Z)-dodecenoic acid". Check availability of Item #10665 or similar custom requests.
MedChemExpress HY-165854 Solid/Liquid>98%Sourced as "12-Oxo-9(Z)-dodecenoic acid". Good for screening libraries.
CymitQuimica 48-13-1212 Varies>98%Distributor for Larodan in Europe/Global.
Precursor Sourcing (For Enzymatic Generation)

If the aldehyde is required in milligram-to-gram quantities (e.g., for polymer synthesis or large-scale wounding assays), in situ generation is recommended to ensure freshness.

  • Substrate: Linoleic Acid (Sigma-Aldrich L1376) or

    
    -Linolenic Acid (Cayman 90210).
    
  • Enzyme 1: Soybean Lipoxygenase (LOX-1) (Sigma L7395).

  • Enzyme 2: Hydroperoxide Lyase (HPL).[1][4] Note: HPL is rarely sold as a purified enzyme. It is typically obtained from bell pepper or tomato fruit homogenates, or recombinant expression (e.g., HPL from Carica papaya).

Stability & Handling Protocols

CRITICAL WARNING: 12-OD contains an aldehyde moiety.[5][1] It will oxidize to 2-trans-dodecenedioic acid (Traumatic Acid) upon exposure to air and isomerize to the trans-isomer (10E) under acidic conditions or heat.

Protocol A: Storage & Reconstitution[5]
  • Arrival: Immediately transfer vials to -80°C .

  • Solvent: Store as a solution in Acetonitrile or Ethanol (acid-free). Avoid DMSO if possible, as it can facilitate oxidation over long periods.

  • Inert Atmosphere: Always blanket stock solutions with Argon or Nitrogen gas before re-sealing.

  • Usage: Do not subject the standard to multiple freeze-thaw cycles. Aliquot into single-use amber glass vials.

Biosynthetic Pathway & Experimental Workflow

Understanding the generation of 12-OD is essential for validating its presence in biological samples.

The HPL Signaling Pathway

HPL_Pathway Linoleic Linoleic Acid (C18:2) LOX Lipoxygenase (LOX) Linoleic->LOX HPODE 13(S)-HPODE (Hydroperoxide) LOX->HPODE Oxygenation HPL Hydroperoxide Lyase (HPL) HPODE->HPL Hexanal Hexanal (C6 Aldehyde) HPL->Hexanal Cleavage OD12 This compound (12-OD) HPL->OD12 Cleavage Isomerization Spontaneous Isomerization OD12->Isomerization Oxidation Oxidation OD12->Oxidation TransTraumatin 12-oxo-10E-dodecenoic acid (Trans-Traumatin) Isomerization->TransTraumatin TraumaticAcid Traumatic Acid (Dicarboxylic Acid) Oxidation->TraumaticAcid

Figure 1: The enzymatic cascade generating 12-OD from Linoleic Acid via the LOX/HPL pathway.

Analytical Validation Protocols

To confirm the identity of purchased or synthesized 12-OD, use the following GC-MS derivatization protocol. Direct injection of the aldehyde often leads to peak tailing and thermal degradation.

Protocol B: GC-MS Derivatization (Methoxime-TMS)

Objective: Stabilize the aldehyde functionality as a methoxime and the carboxylic acid as a trimethylsilyl (TMS) ester.

  • Sample Prep: Dry 10-50 µg of 12-OD lipid extract under a gentle stream of Nitrogen.

  • Oximation: Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL).

  • Incubation: Vortex gently and incubate at 60°C for 45 minutes . (Protects the aldehyde).

  • Silylation: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: Incubate at 60°C for 30 minutes .

  • Analysis: Inject 1 µL into GC-MS (Splitless).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 70°C (1 min) -> 20°C/min -> 300°C.

    • Target Ion: Look for characteristic fragments of the methoxime-TMS derivative (M+).

Application Note: Enzymatic Synthesis in the Lab

If commercial stock is unavailable or degraded, 12-OD can be synthesized using a "One-Pot" cascade.

Reagents:

  • Linoleic Acid (10 mM stock in Ethanol).

  • Soybean LOX-1 (Sigma).

  • Bell Pepper Homogenate (Source of HPL) or recombinant HPL.

Step-by-Step:

  • Buffer: Prepare 50 mM Phosphate Buffer (pH 6.5). HPL activity is pH sensitive.

  • LOX Reaction: Add Linoleic Acid (final 0.5 mM) and LOX-1 (1000 units) to the buffer. Stir at 4°C for 20 mins. Oxygenate the buffer prior to addition.

  • HPL Reaction: Add HPL source immediately after LOX reaction completes. Incubate for 15-30 mins at 25°C.

  • Extraction: Extract immediately with MTBE (Methyl tert-butyl ether) . Avoid chloroform as acid traces can isomerize the product.

  • Purification: Flash chromatography (Silica) using Hexane:Ethyl Acetate gradient.

References

  • Coenen, A., et al. (2023). "Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes." Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Grechkin, A. N. (2002). "Hydroperoxide lyase and divinyl ether synthase." Prostaglandins & Other Lipid Mediators.[2] Describes the cleavage mechanism of 13-HPOT.

  • PubChem Database. Compound Summary: this compound (CID 9548789). Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving yield of 12-oxo-9Z-dodecenoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 12-oxo-9Z-dodecenoic Acid Synthesis

Executive Summary

This compound is a labile C12 oxylipin derived from the cleavage of 13(S)-hydroperoxy-octadecadienoic acid (13-HPODE). It functions as a precursor to wound hormones (traumatins) and possesses significant antimicrobial and signaling properties.

The Critical Challenge: The primary yield-limiting factor is not biosynthesis, but structural instability . The 9Z-isomer undergoes rapid, non-enzymatic isomerization to the thermodynamically stable 12-oxo-10E-dodecenoic acid (Traumatin) . High yield requires a "synthesis-and-capture" strategy that minimizes residence time in the aqueous phase.

Part 1: The Enzymatic Cascade Protocol (High-Yield Route)

While chemical synthesis (e.g., via ozonolysis or Wittig reaction) is possible, it often yields difficult-to-separate stereoisomers. The enzymatic route using Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) provides 100% stereoselectivity for the 9Z isomer, provided the reaction kinetics are tightly controlled.

Mechanism of Action
  • Oxygenation: Linoleic Acid (LA)

    
     13(S)-HPODE.[1]
    
  • Cleavage: 13(S)-HPODE

    
     this compound + Hexanal.[1][2][3][4][5]
    
  • Degradation (Avoid): 12-oxo-9Z

    
     12-oxo-10E (Traumatin).
    
Optimized Protocol: Consecutive Addition Strategy

Rationale: Simultaneous addition of LOX and HPL results in low yields (approx. 10-15%) due to oxygen depletion limiting LOX activity and premature isomerization of the product. Consecutive addition boosts yields to >60%.[5]

Materials:

  • Substrate: Linoleic Acid (99% purity), dispersed in Tween-20.

  • Enzyme A: Soybean Lipoxygenase-1 (LOX-1) [Commercial].

  • Enzyme B: Recombinant Hydroperoxide Lyase (e.g., Carica papaya HPL-N variant).[4]

  • Buffer: 50 mM Potassium Phosphate, pH 6.0 - 7.0.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).[2][3]

Step-by-Step Methodology:

  • Pre-Incubation (LOX Step):

    • Prepare a reaction vessel with active aeration (bubbling air or O2).

    • Add Linoleic Acid (1–5 mM) to the buffer.

    • Add LOX-1 (approx. 1000 U/mL).

    • Incubate for 30–60 minutes at 4°C to 25°C. Monitor O2 levels; do not let the system become anaerobic.

    • Checkpoint: Verify >95% conversion to 13-HPODE via UV absorbance at 234 nm (conjugated diene formation).

  • Cleavage (HPL Step) – The "Flash" Reaction:

    • CRITICAL: Stop aeration (HPL is often sensitive to shear/bubbles, though less critical than O2 depletion).

    • Add HPL enzyme rapidly.

    • Reaction Time: 15 to 60 seconds .

    • Why? Kinetic studies show 12-oxo-9Z concentration peaks at ~10 seconds and degrades significantly by 120 seconds [1].[5]

  • Quench & Extraction:

    • Immediately add ice-cold MTBE (1:1 v/v) to stop the reaction.

    • Vortex vigorously for 30 seconds.

    • Centrifuge to separate phases. Collect the organic (upper) layer.

  • Purification:

    • Evaporate the solvent and the co-product (Hexanal, BP ~130°C) under reduced pressure at low temperature (<30°C).

    • The residue contains this compound.[1][2][3][4][5][6][7][8]

Part 2: Visualizing the Control Logic

The following diagram illustrates the kinetic competition between product formation and isomerization.

G cluster_control Critical Control Point LA Linoleic Acid HPODE 13(S)-HPODE (Intermediate) LA->HPODE LOX-1 + O2 (Slow, requires aeration) PROD This compound (Target) HPODE->PROD HPL (Fast: <60s) Hexanal Hexanal (Volatile) HPODE->Hexanal WASTE 12-oxo-10E-dodecenoic acid (Traumatin - Impurity) PROD->WASTE Isomerization (Spontaneous/Time-dependent)

Figure 1: Kinetic pathway of this compound synthesis. The red arrow represents the non-enzymatic isomerization that must be outpaced by rapid extraction.

Part 3: Troubleshooting Guide (FAQ)

Q1: My final product contains >20% of the 10E-isomer (Traumatin). How do I fix this?

  • Diagnosis: The residence time of the 9Z product in the aqueous buffer was too long.

  • Solution:

    • Reduce HPL reaction time: Cut the incubation from 15 mins to 1 minute or less. The enzyme turnover is extremely rapid (

      
      ).
      
    • Lower Temperature: Conduct the HPL step on ice (4°C). This significantly slows the thermodynamic isomerization to the trans-isomer.

    • pH Adjustment: Ensure pH is not too alkaline. pH 6.0 is generally safer for aldehyde stability than pH 8.0.

Q2: I have low conversion of Linoleic Acid to the intermediate (13-HPODE).

  • Diagnosis: Oxygen depletion.[5] LOX-1 is an oxygenase; as substrate concentration increases (>1 mM), dissolved oxygen is consumed faster than it can be replenished by passive diffusion.

  • Solution: Use an active air sparger or pressurized vessel for the first step. Do not add HPL until 13-HPODE formation is confirmed (A234 nm).

Q3: The product degrades during solvent evaporation.

  • Diagnosis: Aldehyde oxidation or thermal isomerization.

  • Solution:

    • Use a rotary evaporator with a bath temperature below 30°C .

    • Store the final product in Ethanol at -80°C .

    • Avoid prolonged exposure to air; flush vials with Nitrogen/Argon.

Q4: Can I use a "One-Pot" mix of LOX and HPL?

  • Analysis: While possible, it is not recommended for high yields.

  • Reasoning: LOX requires high O2; HPL activity can be sensitive to oxidative conditions or the radical intermediates. More importantly, you cannot control the "stop time" for the HPL reaction if both enzymes are present simultaneously, leading to higher Traumatin contamination [1].

Part 4: Quantitative Data Summary

Table 1: Yield Comparison of Synthesis Strategies

ParameterSimultaneous Cascade (One-Pot)Consecutive Cascade (Stepwise)
Substrate Conc. 1 - 5 mM1 - 5 mM
Reaction Time 3 hoursLOX: 1h / HPL: 15 min
13-HPODE Yield Low (O2 limited)High (>95%)
12-oxo-9Z Yield < 15%~62%
Isomer Purity Low (High 10E content)High (if extracted fast)
Reference Coenen et al. (2022)Coenen et al. (2022)

References

  • Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade.

    • Source: Coenen, A., et al. (2022).[4][9] Applied Microbiology and Biotechnology.

    • Link:[Link]

  • Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin p

    • Source: Coenen, A., et al. (2023).[4][9] Applied Microbiology and Biotechnology.

    • Link:[Link]

  • Lipoxygenase pathway in plants: Biosynthesis of Green Leaf Vol

    • Source: Gardner, H.W. (1998).[6] Biochimica et Biophysica Acta.

    • Link:[Link]

Sources

optimizing derivatization reaction for 12-oxo-9Z-dodecenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for researchers, this document provides a comprehensive troubleshooting framework and frequently asked questions for the derivatization of 12-oxo-9Z-dodecenoic acid. Authored from the perspective of a Senior Application Scientist, this guide delivers field-proven insights and robust protocols to ensure reproducible and accurate analytical results.

Introduction: The Challenge of a Bifunctional Analyte

This compound is an oxylipin, a metabolite of linoleic and α-linolenic acids, playing roles in plant defense mechanisms.[1] Its analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is complicated by its bifunctional nature. The molecule contains both a reactive carboxylic acid and an oxo (ketone) group. Furthermore, its cis double bond is susceptible to isomerization.[2]

Direct analysis is often unfeasible. The carboxylic acid group makes the molecule polar and prone to hydrogen bonding, leading to poor chromatographic peak shape and thermal instability in a hot GC inlet.[3] Derivatization is therefore not just recommended; it is a critical step to convert the analyte into a form that is volatile, thermally stable, and chromatographically well-behaved. This guide will walk you through optimizing this crucial step.

Core Principles & Strategy Selection

The primary goal of derivatization is to mask the active functional groups. For this compound, this requires a two-step approach, particularly for GC-MS analysis, to address both the ketone and the carboxylic acid. The choice of analytical platform (GC vs. LC) dictates the optimal derivatization strategy.

A Start: this compound Sample B Analytical Goal? A->B C GC-MS Analysis (Volatility Required) B->C Volatility/ Stability D LC-MS/MS Analysis (Improved Ionization) B->D Sensitivity/ Specificity E Two-Step Derivatization Required C->E H Optional Derivatization (e.g., for improved sensitivity) D->H F Step 1: Methoximation (Protect Ketone) E->F G Step 2: Esterification / Silylation (Protect Carboxylic Acid) F->G I Analysis of Derivatized Product G->I J Girard's Reagent T Derivatization (Adds permanent charge) H->J Example J->I cluster_0 Step 1: Methoximation (Ketone Protection) cluster_1 Step 2: Silylation (Acid Derivatization) A Dry Sample (1-50 µg) B Add 50 µL Methoxyamine HCl in Pyridine (20 mg/mL) A->B C Vortex & Incubate 60°C for 30 min B->C D Cool to Room Temp. C->D E Add 50 µL BSTFA + 1% TMCS D->E F Vortex & Incubate 60°C for 45 min E->F G Analyze by GC-MS F->G

Caption: Workflow for two-step derivatization of this compound.

Detailed Steps:

  • Sample Preparation:

    • Aliquot the sample containing this compound into a 2 mL autosampler vial with a glass insert.

    • If an internal standard is used (e.g., C17:0 or a deuterated analog), add it at this stage.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. This step is critical to remove all traces of water and protic solvents.

  • Step 1: Methoximation:

    • Prepare a fresh solution of Methoxyamine hydrochloride in anhydrous pyridine (20 mg/mL).

    • Add 50 µL of this solution to the dried sample.

    • Cap the vial tightly, vortex for 30 seconds, and incubate at 60°C for 30 minutes. This reaction converts the ketone to a stable methoxime derivative. [4]

  • Step 2: Silylation:

    • After incubation, allow the vial to cool to room temperature.

    • Add 50 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Cap the vial, vortex for 30 seconds, and incubate at 60°C for 45 minutes. This reaction converts the carboxylic acid to its trimethylsilyl (TMS) ester. [5]

  • Analysis:

    • After cooling, the sample is ready for injection into the GC-MS. The final derivative is the 12-methoxime, 9Z-dodecenoic acid TMS ester.

Data Summary Table: Protocol Parameters

ParameterStep 1: MethoximationStep 2: SilylationRationale
Reagent Methoxyamine HCl in PyridineBSTFA + 1% TMCSProtects ketone, then derivatizes acid. [4][6]
Volume 50 µL50 µLEnsures sufficient reagent excess for microgram-level samples.
Temperature 60 °C60 °CProvides sufficient thermal energy for reaction without causing degradation.
Time 30 min45 minEnsures reaction goes to completion for both functional groups.

References

  • Coenen, T., et al. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. Applied Biochemistry and Biotechnology. Available at: [Link]

  • Tammekivi, E., et al. (2019). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 11(28), 3557-3564. Available at: [Link]

  • Smart, S., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18. Available at: [Link]

  • Flieger, J., et al. (2017). Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins. Prostaglandins & Other Lipid Mediators, 130, 8-15. Available at: [Link]

  • Ziegler, J., et al. (1997). Analysis of 12-oxo-phytodienoic acid enantiomers in biological samples by capillary gas chromatography-mass spectrometry using cyclodextrin stationary phases. Journal of Chromatography A, 782(1), 45-52. Available at: [Link]

  • Coenen, T., et al. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. Applied Biochemistry and Biotechnology, 194(10), 4769-4786. Available at: [Link]

  • chhubert. (2010). derivatization method for carboxylic acid? Chromatography Forum. Available at: [Link]

  • Maghchiche, A. (2021). Can fatty acid salts hinder derivatization of free fatty acid in GC analysis? ResearchGate. Available at: [Link]

  • Gallasch, B. A., & Spiteller, G. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). Lipids, 35(9), 953-60. Available at: [Link]

  • The Essential Guide to Fatty Acid Analysis. (2024). Eurofins USA. Available at: [Link]

  • Gallasch, B. A., & Spiteller, G. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). Lipids, 35(9), 953–960. Available at: [Link]

  • Wang, Z., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Available at: [Link]

  • Schmidt, L., et al. (2025). Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Lee, D. Y., et al. (2006). Sequential ethoxycarbonylation, methoximation and tert-butyldimethylsilylation for simultaneous determination of amino acids and carboxylic acids by dual-column gas chromatography. Journal of Chromatography B, 835(1-2), 123-128. Available at: [Link]

  • FATTY ACID PROFILE TESTING: INTERPRETING RESULTS. (n.d.). Eastern Laboratory Services. Retrieved February 7, 2026, from [Link]

  • Techniques for silylation. (n.d.). Available at: [Link]

  • Aldai, N., et al. (2012). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Balas, L., et al. (2021). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 26(16), 4998. Available at: [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship, University of California. Available at: [Link]

  • An In-Depth Guide to Silylation Reagents: Applications and Benefits. (n.d.). Changfu Chemical. Retrieved February 7, 2026, from [Link]

  • Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. (n.d.). Agilent. Retrieved February 7, 2026, from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of acids by gas chromatography.
  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Available at: [Link]

  • Chong, C. M., & Huebschmann, H. J. (2020). Metabolite Profiling by Automated Methoximation and Silylation. CTC Analytics. Available at: [Link]

  • Schwedhelm, E., et al. (2016). Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery. Analytical and Bioanalytical Chemistry, 408(19), 5245–5258. Available at: [Link]

  • Juśkiewicz, W., et al. (2021). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 26(21), 6594. Available at: [Link]

  • Peter Apps. (2016). Re: Peaks tailing-problem on fatty acid and ester analyses. Chromatography Forum. Available at: [Link]

  • (9R,10S,12Z)-9,10-Dihydroxy-8-oxo-12-octadecenoic acid. (n.d.). FooDB. Retrieved February 7, 2026, from [Link]

  • Davoine, C., et al. (2005). Conjugation of keto fatty acids to glutathione in plant tissues. Characterization and quantification by HPLC-tandem mass spectrometry. Biochimica et Biophysica Acta, 1735(2), 129-40. Available at: [Link]

  • Cancilla, D. A., et al. (1999). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. Journal of Chromatography A, 844(1-2), 291-303. Available at: [Link]

  • Musial, C. J., & Williams, C. N. (1978). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Chromatography A, 152, 253-258. Available at: [Link]

  • Han, J., & Lin, K. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5723. Available at: [Link]

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Validation & Comparative

Technical Guide: Validating the Role of 12-oxo-9Z-dodecenoic Acid (12-OD) in Plant Immunity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

12-oxo-9Z-dodecenoic acid (12-OD) is a critical but often overlooked oxylipin acting at the intersection of physical wound repair and chemical defense. Unlike Jasmonic Acid (JA) , which drives systemic transcriptional reprogramming for broad-spectrum resistance, 12-OD (and its stable isomer Traumatin ) functions primarily as a "structural rescue" signal, initiating callus formation and immediate antimicrobial activity.

This guide provides a comparative validation framework for researchers to distinguish 12-OD mediated responses from the canonical JA pathway, utilizing specific biochemical markers and phenotypic assays.

Part 1: The Mechanistic Landscape

To validate 12-OD, one must first isolate its biosynthetic origin. 12-OD is the direct product of the Hydroperoxide Lyase (HPL) branch of the oxylipin pathway, competing directly with the Allene Oxide Synthase (AOS) branch that produces JA.

The Divergent Pathway: Repair vs. Defense

The precursor 13-HPOT is the decision point. High HPL activity diverts flux toward 12-OD and Green Leaf Volatiles (GLVs), prioritizing immediate wound closure and local toxicity to herbivores/pathogens. High AOS activity prioritizes systemic signaling (JA).

Oxylipin_Pathway LA alpha-Linolenic Acid (18:3) HPOT 13-HPOT (Unstable Precursor) LA->HPOT 13-LOX HPL_Enz Enzyme: HPL HPOT->HPL_Enz AOS_Enz Enzyme: AOS HPOT->AOS_Enz OD This compound (12-OD) HPL_Enz->OD GLV (3Z)-Hexenal (Green Leaf Volatile) HPL_Enz->GLV Traumatin Traumatin (12-oxo-10E-dodecenoic acid) OD->Traumatin Isomerization (Spontaneous/Enzymatic) OPDA 12-oxo-phytodienoic acid (OPDA) AOS_Enz->OPDA JA Jasmonic Acid (JA) OPDA->JA Beta-oxidation

Figure 1: The Oxylipin Bifurcation. 12-OD is generated via the HPL branch, competing with the JA-producing AOS branch for the 13-HPOT substrate.

Part 2: Comparative Efficacy Analysis

Researchers often conflate "wound response" with JA signaling. The table below differentiates 12-OD from its primary alternatives to assist in selecting the correct comparator for your study.

Feature12-OD / Traumatin Jasmonic Acid (JA) Salicylic Acid (SA)
Primary Function Structural Repair: Callus induction, cell division (abscission zones).Systemic Defense: Induction of PI proteins, defensins, secondary metabolites.Biotrophic Defense: HR, PR proteins, SAR.
Time to Response Rapid (Minutes): Immediate accumulation at wound site; rapid isomerization.Intermediate (Hours): Transcriptional activation requires JAZ degradation.Slow (Hours/Days): Systemic accumulation.[1]
Key Biomarkers HPL (gene), Traumatin (metabolite), Callus formation (phenotype).AOS, LOX2, VSP2, PDF1.2 (genes).PR1, ICS1 (genes).
Stability Low: 9Z-isomer rapidly isomerizes to 10E-form (Traumatin).[2]Moderate: Often conjugated to Isoleucine (JA-Ile) for activity.High: Stable signal.
Effective Conc. 10 - 100 µM (Local application).10 - 50 µM (Spray/Systemic).100 - 500 µM (Spray).

Part 3: Experimental Validation Protocols

Protocol A: The "Callus & Chemistry" Bioassay

This protocol validates the specific activity of 12-OD in inducing physical repair, distinguishing it from JA-induced necrosis or senescence.

Reagents:

  • Synthetic this compound (Note: Must be stored at -80°C in Argon; prone to isomerization).

  • Positive Control: Methyl Jasmonate (MeJA).[3]

  • Negative Control: 0.1% Ethanol/Buffer.

Workflow:

  • Plant Material: Use Arabidopsisaos mutants (JA-deficient) to eliminate background JA signaling interference.

  • Wounding: Puncture leaves (rosette stage) with a sterile needle bank (uniform mechanical damage).

  • Application: Immediately apply 10 µL of 50 µM 12-OD solution to the wound site.

  • Phenotyping (72-96h):

    • Microscopy: Stain with Toluidine Blue. Look for cell division (callus) at wound margins.

    • Contrast: MeJA treatment typically results in anthocyanin accumulation or senescence, not hyperplastic growth.

Protocol B: LC-MS/MS Quantification of Endogenous 12-OD

Due to the volatility and instability of 12-OD, standard extraction protocols for JA often fail. Use this targeted lipidomics approach.

Extraction Buffer: Isopropanol:Hexane (3:20) (Prevents enzymatic degradation better than Methanol).

Validation_Workflow Sample Wounded Tissue (0.5g) Quench Flash Freeze (LN2) + BHT (Antioxidant) Sample->Quench Extract Extraction Isopropanol:Hexane Quench->Extract Deriv Derivatization (DNPH or O-PFB-hydroxylamine) Extract->Deriv Anal LC-MS/MS (MRM Mode) Deriv->Anal

Figure 2: Analytical Workflow. Derivatization is critical to stabilize the aldehyde group of 12-OD for accurate quantification.

Critical Step - Derivatization: 12-OD contains a reactive aldehyde/ketone group.

  • Reagent: O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA).

  • Reaction: Incubate extract with PFBHA (50 mM) for 1 hour at room temperature.

  • Detection: Monitor the oxime derivative. This prevents thermal degradation in the ion source and stabilizes the 9Z vs 10E isomer ratio.

Part 4: Critical Analysis & Troubleshooting

Why Experiments Fail
  • Isomerization Ignorance: Researchers often purchase "Traumatin" (trans-isomer) and assume it mimics the immediate signaling of 12-OD (cis-isomer). While related, 12-OD is the primary enzymatic product and may have distinct receptor affinities before converting.

  • Volatility: 12-OD is a precursor to volatiles. Open-air systems may result in loss of treatment efficacy. Solution: Use sealed chambers or lanolin paste for application.

  • Pathway Crosstalk: Exogenous application of 12-OD can downregulate AOS (JA pathway) via negative feedback loops. Always measure LOX2 and HPL transcript levels to confirm which branch is active.

Strategic Recommendation

Use 12-OD when your therapeutic target involves tissue regeneration or necrotrophic resistance where physical barriers (callus) are more effective than chemical toxins. For broad-spectrum immune priming, JA/MeJA remains the superior candidate.

References

  • Grechkin, A. N. (2002). Hydroperoxide lyase and divinyl ether synthase.[4] Prostaglandins & Other Lipid Mediators. Link

  • Kallenbach, M., et al. (2011). Empoasca leafhoppers attack resistance of wild tobacco plants: silencing the hydroperoxide lyase gene. Plant Physiology. Link

  • Wasternack, C., & Feussner, I. (2018). The Oxylipin Pathways: Biochemistry and Function. Annual Review of Plant Biology. Link

  • Christensen, S. A., et al. (2015).[5] The maize lipoxygenase, ZmLOX10, mediates green leaf volatile, jasmonate and herbivore-induced plant volatile production for defense against insect attack. The Plant Journal. Link

  • Farmer, E. E. (2001). Surface-to-air signals. Nature. Link

Sources

A Senior Application Scientist's Guide: LC-MS versus GC-MS for 12-oxo-9Z-dodecenoic Acid Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to unraveling complex biological systems, the precise and accurate profiling of lipid mediators is paramount. Among these, 12-oxo-9Z-dodecenoic acid (12-oxo-9Z-DDA), a bioactive oxylipin, has garnered significant interest for its role in various physiological and pathological processes. The selection of an appropriate analytical technique is a critical decision that directly impacts data quality and experimental outcomes. This guide provides an in-depth comparison of two powerful analytical platforms, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the profiling of this compound, supported by experimental insights and protocols.

The Analyte in Focus: this compound

This compound is a C12 oxo-fatty acid that serves as a metabolite of both linoleic and linolenic acids.[1][2] Its biological significance is underscored by its involvement in plant defense mechanisms and its potential as a biomarker in various disease states.[3] Structurally, it possesses a carboxylic acid group, a ketone functional group, and a cis double bond, which dictate its chemical behavior and the analytical strategies for its detection and quantification.

The Fundamental Divide: Volatility and Derivatization

The core difference between LC-MS and GC-MS lies in the physical state of the mobile phase and the volatility requirement for the analyte. LC-MS is well-suited for the analysis of a wide range of compounds, including those that are non-volatile and thermally labile, directly in their native form.[4] In contrast, GC-MS necessitates that the analyte be volatile and thermally stable to traverse the gas chromatograph.[4] For many biological molecules, including this compound, this requirement mandates a chemical modification step known as derivatization prior to GC-MS analysis.[4]

This fundamental distinction gives rise to a cascade of differences in sample preparation, analytical workflow, and data interpretation, which will be explored in the subsequent sections.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach

LC-MS has emerged as a dominant technique for the analysis of oxylipins, primarily due to its ability to analyze these molecules without the need for derivatization.[5] This direct approach simplifies sample preparation and minimizes the risk of analyte degradation or alteration.

The LC-MS Workflow: A Conceptual Overview

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction (LLE or SPE) Sample->Extraction LC Liquid Chromatography (Reversed-Phase) Extraction->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Streamlined workflow for LC-MS analysis of this compound.

Experimental Protocol: LC-MS/MS Analysis of this compound from Plasma

This protocol provides a robust framework for the extraction and quantification of this compound from a plasma matrix.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is employed to remove proteins and other interfering matrix components, thereby concentrating the analyte and improving the sensitivity and longevity of the analytical column and mass spectrometer.[6]

  • Procedure:

    • To 100 µL of plasma, add 5 µL of an internal standard solution (e.g., a deuterated analog of 12-oxo-9Z-DDA).[7]

    • Condition a mixed-mode anion exchange SPE cartridge by passing 200 µL of methanol followed by 200 µL of water.[8]

    • Load the plasma sample onto the conditioned cartridge.[7][8]

    • Wash the cartridge with 600 µL of water to remove hydrophilic impurities.[8]

    • Wash the cartridge with 600 µL of methanol to remove lipophilic impurities.[8]

    • Elute the this compound with 30 µL of a 50:50 acetonitrile:isopropanol solution containing 5% formic acid.[8]

2. LC-MS/MS Analysis

  • Rationale: Reversed-phase liquid chromatography separates the analytes based on their hydrophobicity. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification through Multiple Reaction Monitoring (MRM).

  • UPLC Conditions: [8]

    • Column: ACQUITY Premier BEH C18 (2.1 x 150 mm)

    • Mobile Phase A: 0.01% formic acid in water

    • Mobile Phase B: 0.01% formic acid in acetonitrile

    • Gradient: A multi-step gradient is typically employed to achieve optimal separation of various oxylipins.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 3 µL

  • MS/MS Conditions: [8]

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Capillary Voltage: 2.0 kV

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Method

GC-MS offers excellent chromatographic resolution and is a highly sensitive technique for the analysis of volatile compounds.[4] However, for non-volatile molecules like this compound, derivatization is a mandatory prerequisite.[9][10] The most common derivatization strategy for fatty acids is the conversion to their corresponding Fatty Acid Methyl Esters (FAMEs).[9]

The GC-MS Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization GC Gas Chromatography Derivatization->GC MS Mass Spectrometry (EI-MS) GC->MS Data Data Acquisition & Quantification MS->Data

Caption: GC-MS workflow for this compound, including the essential derivatization step.

Experimental Protocol: GC-MS Analysis of this compound as its FAME Derivative

This protocol outlines the steps for the analysis of this compound using GC-MS following derivatization.

1. Sample Preparation and Derivatization

  • Rationale: The carboxylic acid group of this compound is esterified to a methyl group to increase its volatility for GC analysis. Boron trifluoride-methanol is a common and effective reagent for this purpose.[10]

  • Procedure:

    • Extract lipids from the biological sample using a suitable method (e.g., Folch extraction).

    • To the dried lipid extract, add 200 µL of 12.5% (w/v) boron trifluoride-methanol solution and 50 µL of methanol.[11]

    • Heat the mixture at 70°C for 30 minutes.[11]

    • After cooling, add 200 µL of dichloromethane and an appropriate volume of water to partition the FAMEs into the organic layer.[11]

    • Collect the organic layer containing the FAMEs for GC-MS analysis.

2. GC-MS Analysis

  • Rationale: The FAME derivative of this compound is separated from other FAMEs on a GC column based on its boiling point and polarity. Electron Ionization (EI) is typically used in the mass spectrometer to generate characteristic fragment ions for identification and quantification.

  • GC Conditions: [12]

    • Column: A mid-polarity capillary column (e.g., VF-5MS, 30 m x 0.25 mm) is suitable for FAME analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 50°C and ramping up to 320°C.

    • Injection Mode: Splitless injection is often used for trace analysis.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Head-to-Head Comparison: LC-MS vs. GC-MS for this compound Profiling

FeatureLC-MSGC-MSRationale & Insights
Derivatization Not requiredMandatory (e.g., FAMEs)LC-MS offers a significant workflow advantage by eliminating the need for derivatization, which can be a source of variability and analyte loss.[5]
Sample Throughput Generally higherLower due to derivatization stepThe additional derivatization and extraction steps in the GC-MS workflow reduce the overall sample throughput compared to the more direct LC-MS approach.
Sensitivity High (pg to low ng/mL range)High (pg to ng/mL range)Both techniques offer excellent sensitivity, capable of detecting the low endogenous levels of oxylipins. The choice may depend on the specific instrumentation and matrix.[1]
Selectivity Very HighHighLC-MS/MS in MRM mode provides exceptional selectivity due to the monitoring of specific precursor-product ion transitions. GC-MS selectivity is based on retention time and mass spectrum.[1]
Isomer Separation Can be challengingOften superiorGC columns can provide better resolution of certain structural isomers of fatty acids compared to standard reversed-phase LC columns.
Matrix Effects Can be significant (ion suppression)Generally less pronouncedThe derivatization and cleanup steps in GC-MS can effectively reduce matrix interferences. Ion suppression or enhancement is a more common challenge in LC-MS that needs to be carefully addressed.
Compound Coverage Broader range of oxylipinsLimited to volatile/derivatizable compoundsLC-MS can simultaneously analyze a wider array of oxylipins with varying polarities and functional groups in a single run.
Method Development More straightforward for native compoundsMore complex due to derivatization optimizationOptimizing derivatization conditions for efficiency and reproducibility adds a layer of complexity to GC-MS method development.

Deciding on the Right Tool for the Job: An Application Scientist's Perspective

The choice between LC-MS and GC-MS for this compound profiling is not a matter of one technique being universally superior to the other. Instead, the optimal choice is dictated by the specific goals of the research.

Decision_Tree cluster_goals Research Goals cluster_methods Recommended Technique Start What is the primary research question? Goal1 High-throughput screening of multiple oxylipins Start->Goal1 Goal2 Targeted quantification of 12-oxo-9Z-DDA with high specificity Start->Goal2 Goal3 Analysis of complex mixtures with potential isomeric interferences Start->Goal3 LCMS LC-MS Goal1->LCMS Broader analyte coverage and higher throughput Goal2->LCMS High selectivity of MS/MS GCMS GC-MS Goal3->GCMS Superior chromatographic resolution for isomers

Caption: A decision-making framework for selecting between LC-MS and GC-MS.

  • For high-throughput screening and comprehensive oxylipin profiling: LC-MS is the preferred platform. Its ability to analyze a broad range of oxylipins without derivatization makes it ideal for studies aiming to capture a wide snapshot of the lipidome.

  • For targeted, high-specificity quantification of this compound: LC-MS/MS in MRM mode offers unparalleled selectivity and is often the gold standard for quantitative bioanalysis.

  • When dealing with complex matrices where isomeric separation is critical: GC-MS may provide an advantage due to the high resolving power of capillary GC columns for certain fatty acid isomers.

Conclusion

Both LC-MS and GC-MS are powerful analytical tools for the profiling of this compound. The decision to employ one over the other should be a deliberate one, based on a thorough understanding of the research objectives and the inherent strengths and limitations of each technique. As a senior application scientist, my recommendation is to carefully consider the trade-offs between the direct, high-throughput nature of LC-MS and the high-resolution capabilities of GC-MS, which comes at the cost of a more involved sample preparation workflow. By aligning the analytical strategy with the scientific question, researchers can ensure the generation of high-quality, reproducible data that will drive their discoveries forward.

References

  • 12-oxo-cis-dodec-9-enoic acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. (2022). Molecules, 27(15), 4991. [Link]

  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. (2013). Free Radical Biology and Medicine, 59, 82-92. [Link]

  • Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. (2015). Analytical and Bioanalytical Chemistry, 407(5), 1403-1414. [Link]

  • Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. (2023). International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. (2021). Zenodo. [Link]

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  • Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. (2023). International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • Targeted UPLC-MS/MS Analysis of Oxylipins. (n.d.). Waters. Retrieved February 7, 2026, from [Link]

  • MS/MS and MS 3 spectra of the -ketol (8-hydroxy-9-oxo-12Z-octadecenoic...). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. (2017). Journal of Visualized Experiments, (127), 56169. [Link]

  • GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. (2011). Agilent. [Link]

  • Methods of the Analysis of Oxylipins in Biological Samples. (2020). International Journal of Molecular Sciences, 21(18), 6548. [Link]

  • Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery. (2012). Analytical and Bioanalytical Chemistry, 404(5), 1435-1447. [Link]

  • Enzyme cascade for the production of 12-oxo-9(Z)-dodecenoic acid... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Determination, through Derivatization and GC-MS Analysis, of Omega-3 and Omega-6 Fatty Acids in Fish Oil Capsules Sold in Salvador, Bahia. (2019). ResearchGate. [Link]

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (n.d.). Restek. Retrieved February 7, 2026, from [Link]

  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. (2019). Analytical and Bioanalytical Chemistry, 411(27), 7213-7223. [Link]

  • Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. (2019). Molecules, 24(2), 335. [Link]

  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. (2018). Molecules, 23(11), 2849. [Link]

  • Stability of oxylipins stored on biocompatible solid-phase microextraction (SPME) devices. (2023). Analytical and Bioanalytical Chemistry, 415(15), 3295-3306. [Link]

  • Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved February 7, 2026, from [Link]

  • Fatty Acid Methyl Ester (FAME) Analysis by GC–MS. (2019). Bio-protocol, 9(18), e3371. [Link]

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Validation of 12-oxo-9Z-dodecenoic Acid as a Biomarker for Plant Stress

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hierarchy of plant stress signaling, 12-oxo-9Z-dodecenoic acid (12-OD) occupies a unique and often overlooked niche. Unlike Jasmonic Acid (JA), which orchestrates broad-spectrum defense and systemic acquired resistance, 12-OD is a "first-responder" signal specifically tied to physical wounding and the Hydroperoxide Lyase (HPL) pathway.

This guide validates 12-OD as a biomarker for immediate mechanical damage (e.g., herbivory, hail, pruning) rather than general abiotic stress. Its validation requires a rigorous understanding of its instability; 12-OD rapidly isomerizes into traumatin (12-oxo-10E-dodecenoic acid), the "wound hormone" responsible for callus formation.

Key Value Proposition:

  • Specificity: Distinguishes mechanical lysis of cells (HPL pathway) from general defense signaling (AOS pathway).

  • Temporality: Peaking within seconds to minutes, it precedes the JA burst.

  • Localization: Acts primarily at the site of injury to trigger tissue repair (callus), unlike the systemic nature of JA.

Mechanistic Grounding: The HPL vs. AOS Divergence

To validate 12-OD, one must understand its biosynthetic origin. Both 12-OD and JA originate from


-linolenic acid, but they diverge at the critical junction of 13-HPOT.
  • AOS Branch (Defense): 13-HPOT

    
     12-OPDA 
    
    
    
    Jasmonic Acid.
  • HPL Branch (Repair): 13-HPOT

    
    12-OD  + (Z)-3-Hexenal (Green Leaf Volatile).
    

12-OD is structurally distinct from the cyclopentenone 12-OPDA. It is a C12 linear keto-acid.

Pathway Visualization

PlantStressPathways Linolenic α-Linolenic Acid (18:3) HPOT 13-HPOT (Unstable Intermediate) Linolenic->HPOT Oxygenation OPDA 12-OPDA (C18 Cyclopentenone) HPOT->OPDA AOS Pathway OD This compound (12-OD) HPOT->OD HPL Pathway (Cleavage) GLV (Z)-3-Hexenal (Green Leaf Volatile) HPOT->GLV HPL Pathway LOX Lipoxygenase (LOX) AOS Allene Oxide Synthase (AOS) HPL Hydroperoxide Lyase (HPL) JA Jasmonic Acid (JA) (Systemic Defense) OPDA->JA β-oxidation Traumatin Traumatin (12-oxo-10E-dodecenoic acid) OD->Traumatin Isomerization (Non-enzymatic/Enzymatic)

Figure 1: Divergence of the HPL (Wound Repair) and AOS (Defense) pathways. 12-OD is the immediate product of HPL activity.

Comparative Analysis: 12-OD vs. Alternatives

The following table contrasts 12-OD with standard stress biomarkers. 12-OD is not a replacement for JA but a complementary marker for tissue integrity.

FeatureThis compound (12-OD) Jasmonic Acid (JA) Salicylic Acid (SA)
Primary Trigger Physical Lysis (Wounding, Herbivory)Necrotrophic pathogens, HerbivoryBiotrophic pathogens, SAR
Biosynthetic Branch Hydroperoxide Lyase (HPL)Allene Oxide Synthase (AOS)Isochorismate / PAL
Response Time Immediate (< 5 mins)Intermediate (15-60 mins)Slow / Sustained
Stability Low (Isomerizes to Traumatin)HighHigh
Biological Function Callus induction, tissue repairDefense gene activation (PDF1.2)Systemic Acquired Resistance (PR1)
Detection Challenge Requires stabilization (aldehyde group)Standard Acidic ExtractionStandard Acidic Extraction

Experimental Validation Protocols

To validate 12-OD, you must overcome its chemical instability. The aldehyde group at C12 makes it reactive, and the cis (9Z) double bond is prone to isomerization to the trans (10E) form (traumatin).

Protocol A: Targeted Quantification via LC-MS/MS

This protocol uses a "stop-solution" approach to minimize isomerization during extraction.

Reagents:

  • Extraction Solvent: Isopropanol:Acetonitrile (1:1 v/v) + 0.1% Formic Acid + 0.05% BHT (Butylated hydroxytoluene - antioxidant).

  • Internal Standard: this compound-d4 (Custom synthesis recommended) or 9-oxo-nonanoic acid-d17 (Surrogate).

  • Derivatization (Optional but Recommended): DNPH (2,4-Dinitrophenylhydrazine) to stabilize the aldehyde.

Workflow:

  • Flash Freezing: Harvest plant tissue (100mg) directly into liquid nitrogen. Crucial: Do not allow thawing.

  • Homogenization: Grind tissue frozen. Add 1 mL cold Extraction Solvent immediately.

  • Extraction: Vortex 30s at 4°C. Sonicate 5 min on ice.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

    • Gradient: 10% B to 90% B over 8 mins.

    • Ionization: ESI Negative Mode ([-H]).

MRM Transitions (Validation Targets):

  • 12-OD (Precursor 211.1 m/z):

    • Quantifier: 211.1

      
       167.1 (Loss of CO2)
      
    • Qualifier: 211.1

      
       59.0 (Acetate fragment)
      
  • Traumatin (Precursor 211.1 m/z):

    • Differentiation: Separation relies on Retention Time (RT).[2] 12-OD (9Z) typically elutes earlier than Traumatin (10E) on C18 columns due to the "kinked" cis-geometry being more polar/less hydrophobic.

Protocol B: Functional Bioassay (Callus Induction)

While LC-MS quantifies the molecule, this assay validates its biological activity (repair signaling).

  • System: Soybean pod pericarp or Cucumber hypocotyl sections (classic "Wehnelt" assay).

  • Treatment: Apply 10 µM 12-OD, 10 µM JA, and Solvent Control to wounded sites.

  • Incubation: 48 hours in dark, humid chamber.

  • Readout: Measure cell division/callus mass at the wound site.

  • Expected Result: 12-OD induces rapid callus formation (white amorphous tissue) significantly higher than JA or Control.

Data Interpretation & Troubleshooting

The "Disappearance" Phenomenon

A common failure mode in validating 12-OD is the "disappearing peak."

  • Observation: You detect high levels of a 211 m/z species, but the RT shifts over time in the autosampler.

  • Cause: Spontaneous isomerization of 12-OD (9Z) to Traumatin (10E).

  • Correction: Keep autosampler at 4°C. Analyze samples immediately after extraction. If the peak splits, sum the areas of the 9Z and 10E isomers to represent "Total HPL Flux."

Differentiating Wounding vs. Herbivory
  • High 12-OD + Low JA: Indicates mechanical damage (wind, hail) or very early stage herbivory (first bite).

  • High 12-OD + High JA: Indicates sustained herbivory (continuous wounding + elicitor recognition).

  • Low 12-OD + High JA: Indicates pathogen attack (necrotroph) without massive physical tissue maceration.

References

  • Grechkin, A. N. (2002). Hydroperoxide lyase and divinyl ether synthase. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1584(1), 8-23. Link

  • Kessler, A., & Baldwin, I. T. (2002). Plant responses to insect herbivory: The emerging molecular analysis. Annual Review of Plant Biology, 53, 299-328. Link

  • Matsui, K. (2006). Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism. Current Opinion in Plant Biology, 9(3), 274-280. Link

  • Farmer, E. E., & Ryan, C. A. (1992). Octadecanoid precursors of jasmonic acid activate the synthesis of wound-inducible proteinase inhibitors. The Plant Cell, 4(2), 129-134. Link

  • Zimmerman, D. C., & Coudron, C. A. (1979). Identification of traumatin, a wound hormone, as 12-oxo-trans-10-dodecenoic acid.[3] Plant Physiology, 63(3), 536-541. Link

Sources

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